NFAT Inhibitor-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNVCFXMNSVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NFAT Inhibitor-2 (VIVIT Peptide)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NFAT Inhibitor-2, more commonly known as the VIVIT peptide, is a highly selective and potent inhibitor of the nuclear factor of activated T-cells (NFAT) signaling pathway. Discovered through affinity-driven selection from combinatorial peptide libraries, VIVIT represents a significant tool for both basic research and as a potential therapeutic agent.[1][2] Unlike broad-spectrum immunosuppressants such as cyclosporin (B1163) A and tacrolimus, which target the general phosphatase activity of calcineurin, VIVIT specifically disrupts the protein-protein interaction between calcineurin and NFAT.[1] This targeted mechanism of action prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting the transcription of NFAT-dependent genes, including various cytokines crucial for the immune response.[3] Its high specificity minimizes off-target effects, making it an invaluable molecular probe for dissecting the intricacies of calcineurin-NFAT signaling in a multitude of cellular processes and a promising candidate for the development of more refined immunomodulatory therapies.
Core Concepts and Mechanism of Action
Chemical Identity
This compound is a 16-amino acid synthetic peptide with the sequence H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH.[3] It is often referred to by the name VIVIT or VIVIT-16.[3]
The Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT signaling cascade is a pivotal pathway in the activation of T-lymphocytes and other cell types. In resting cells, NFAT transcription factors are phosphorylated and reside in the cytoplasm. Upon stimulation of cell surface receptors that trigger an increase in intracellular calcium (Ca2+) levels, Ca2+ binds to calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin. Activated calcineurin then binds to a specific docking site on NFAT and dephosphorylates it. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors to initiate the expression of target genes, most notably interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and activation.
VIVIT's Selective Inhibition
VIVIT's mechanism of action is centered on its high-affinity binding to the NFAT docking site on calcineurin. The core "PVIVIT" sequence within the peptide mimics the "PxIxIT" motif that is conserved across NFAT family members and is essential for their interaction with calcineurin. By competitively binding to this site, VIVIT physically obstructs the binding of endogenous NFAT proteins to calcineurin. This selective interference prevents the dephosphorylation of NFAT without affecting the catalytic phosphatase activity of calcineurin towards other substrates. Consequently, NFAT remains in its phosphorylated, inactive state in the cytoplasm, and the downstream gene transcription is suppressed.
Figure 1: Calcineurin-NFAT Signaling Pathway and the inhibitory action of VIVIT.
Quantitative Data
The efficacy of this compound (VIVIT) has been quantified through various binding and functional assays. The following tables summarize key quantitative metrics.
| Parameter | Value | Method | Notes |
| Binding Affinity (Kd) | ~477 ± 26 nM | Fluorescence Anisotropy | Binding of VIVIT to calcineurin. |
| Binding Affinity (Kd) | ~200 nM | Affinity-driven selection | Estimated from selection experiments. |
| Competitive Inhibition (IC50) | 4100 ± 100 nM | Competitive Fluorescence Anisotropy | Unlabeled VIVIT displacing FITC-labeled ZIZIT (a VIVIT analog) from calcineurin. |
Table 1: Binding Affinity and Competitive Inhibition of VIVIT
| Parameter | Concentration | Assay | Result |
| Functional Inhibition | 500 nM | NFAT Nuclear Translocation | ~95% inhibition of ionomycin-stimulated GFP-NFAT nuclear translocation in HeLa cells. |
| Functional Inhibition | 1 µM | NFATc2 Protein Expression | Inhibition of NFATc2 protein expression in human limbal epithelial stem cells after 14 days.[4] |
| Functional Inhibition | 10 µM | NFATc1 Nuclear Translocation | Significant inhibition of NFATc1 nuclear translocation in RAW264.7 cells after 24 hours.[4] |
| Functional Inhibition | 1 µM | T-cell Differentiation | Selective inhibition of Th1 and Th17 differentiation, but not Th2 or Treg cells.[5] |
Table 2: Functional Inhibition by VIVIT in Cellular Assays
Experimental Protocols
NFAT-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT by using a reporter construct containing a luciferase gene under the control of an NFAT-responsive promoter.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
NFAT-luciferase reporter plasmid (e.g., pGL3-3xNFAT-luc)
-
Transfection reagent
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
This compound (VIVIT peptide)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.
-
Transfect the cells with the NFAT-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Co-transfect with a Renilla luciferase plasmid for normalization, if desired.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Inhibitor Treatment and Stimulation:
-
Seed the transfected cells into a 96-well white opaque plate at a density of approximately 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of VIVIT peptide (e.g., 0.1 µM to 10 µM) for 1-2 hours at 37°C.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NFAT pathway. Include unstimulated and vehicle-only controls.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
If using a normalizing plasmid, measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the NFAT-luciferase activity to the Renilla luciferase activity (if applicable).
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
Plot the dose-response curve for VIVIT and determine the functional IC50 value.
-
Immunofluorescence Assay for NFAT Nuclear Translocation
This method visualizes the subcellular localization of NFAT to assess the inhibitory effect of VIVIT on its nuclear translocation.
Materials:
-
HeLa cells (or other adherent cell line)
-
Glass coverslips
-
DMEM with 10% FBS
-
This compound (VIVIT peptide)
-
Ionomycin
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against an NFAT isoform (e.g., anti-NFATc1)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with VIVIT peptide (e.g., 500 nM) for 1-2 hours at 37°C.
-
Stimulate the cells with Ionomycin (e.g., 1 µM) for 30 minutes at 37°C. Include unstimulated and vehicle-only controls.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the NFAT and DAPI channels.
-
-
Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT in multiple cells for each condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.
-
Visualizations
Discovery Workflow of VIVIT
The VIVIT peptide was identified through a process of affinity-driven selection from combinatorial peptide libraries. The workflow for this discovery is outlined below.
Figure 2: Workflow for the discovery of VIVIT through affinity-driven selection.
Experimental Logic for NFAT Inhibition Assay
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of VIVIT.
Figure 3: Logical workflow for an NFAT inhibition experiment using VIVIT.
References
- 1. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of INCA-2: A Selective Inhibitor of the Calcineurin-NFAT Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear factor of activated T cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various diseases, making it a key target for therapeutic intervention. The discovery of small molecule inhibitors that can selectively modulate this pathway represents a significant advancement in drug development. This technical guide provides a comprehensive overview of the discovery and history of INCA-2 (Inhibitor of NFAT-Calcineurin Association 2), a small molecule inhibitor that selectively targets the protein-protein interaction between calcineurin and NFAT. This document details the scientific background, discovery methodology, quantitative data, and experimental protocols relevant to INCA-2, and presents this information in a format accessible to researchers and drug development professionals.
Introduction: The NFAT Signaling Pathway and its Therapeutic Potential
The NFAT family of transcription factors plays a pivotal role in translating calcium signals into changes in gene expression, thereby controlling a multitude of cellular processes, including T-cell activation, differentiation, and proliferation.[1][2] The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent phosphatase, calcineurin.[3][4] In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon stimulation that leads to a rise in intracellular calcium, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal.[3] This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of a wide array of genes, including those encoding cytokines like interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α).[5]
Given its central role in the immune response, the calcineurin-NFAT pathway has been a major target for immunosuppressive drugs.[6] The first generation of NFAT inhibitors, such as cyclosporin (B1163) A (CsA) and FK506, function by inhibiting the phosphatase activity of calcineurin.[6] While effective, these drugs have significant side effects due to the broad range of calcineurin substrates, leading to off-target effects.[6] This necessitated the development of more selective inhibitors that specifically target the interaction between calcineurin and NFAT, leaving the general phosphatase activity of calcineurin intact.
The VIVIT Peptide: A Key Tool in the Discovery of Selective NFAT Inhibitors
A significant breakthrough in the quest for selective NFAT inhibitors was the development of the VIVIT peptide.[7] Researchers identified a conserved "PxIxIT" motif within NFAT proteins that is crucial for their high-affinity binding to calcineurin.[8] Through peptide phage display, a 16-amino-acid peptide, termed VIVIT (MAGPHPVIVITGPHEE), was identified.[7] This peptide binds to calcineurin with a much higher affinity than the native NFAT sequence and acts as a competitive inhibitor of the calcineurin-NFAT interaction.[7][9] The VIVIT peptide was instrumental as a tool to validate the therapeutic potential of selectively targeting this protein-protein interaction and as a critical component in the development of screening assays to identify small molecule inhibitors.[4]
Discovery of INCA-2: A High-Throughput Screening Approach
The discovery of INCA-2 was the result of a targeted effort to identify small molecule inhibitors of the NFAT-calcineurin association (INCAs).[4] This was achieved through a competitive high-throughput fluorescence polarization (FP) screening assay.[4] The assay was designed to identify compounds that could displace a fluorescently labeled VIVIT peptide from its binding site on calcineurin.[4]
A library of 16,320 small organic compounds was screened, leading to the identification of several classes of inhibitors.[4] Among these was INCA-2, which demonstrated potent activity in disrupting the calcineurin-VIVIT interaction.[4] Further studies revealed that INCA-1 and INCA-2 act through covalent modification of a cysteine residue on calcineurin, leading to an allosteric inhibition of NFAT binding.[10]
Quantitative Data for INCA-2
The following table summarizes the key quantitative data for INCA-2's inhibitory activity.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.12 ± 0.03 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of INCA-2.
High-Throughput Fluorescence Polarization (FP) Screening Assay
This protocol describes the FP-based assay used to screen for small molecule inhibitors of the calcineurin-VIVIT peptide interaction.
Materials:
-
Recombinant human calcineurin A (catalytic domain)
-
Fluorescently labeled VIVIT peptide (e.g., with Oregon Green)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, 0.5 mM DTT, 0.01% Tween-20)
-
Small molecule compound library
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation: Prepare a solution of recombinant calcineurin A and the fluorescently labeled VIVIT peptide in the assay buffer. The final concentrations should be optimized for a stable and robust FP signal, typically with the VIVIT peptide concentration at or below its Kd for calcineurin to ensure assay sensitivity.
-
Compound Addition: Dispense a small volume (e.g., 1 µL) of each compound from the small molecule library into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO vehicle control, and a positive control with unlabeled VIVIT peptide).
-
Reaction Initiation: Add the calcineurin/fluorescent VIVIT peptide solution to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: Calculate the change in fluorescence polarization for each compound relative to the controls. A decrease in polarization indicates that the compound has displaced the fluorescent VIVIT peptide from calcineurin. Potent inhibitors will cause a significant drop in the FP signal.
NFAT-Dependent Reporter Gene Assay
This cellular assay is used to confirm the inhibitory activity of compounds on the NFAT signaling pathway in a cellular context.
Materials:
-
Jurkat T-cells (or other suitable cell line) stably transfected with an NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Stimulating agents (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin).
-
Test compounds (e.g., INCA-2).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NFAT-luciferase reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., INCA-2) for a defined period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with PMA and ionomycin (B1663694) to activate the calcineurin-NFAT pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent inhibition of NFAT-dependent reporter gene expression for each concentration of the test compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the NFAT signaling pathway and the experimental workflow for the discovery of INCA-2.
Caption: NFAT Signaling Pathway and the Mechanism of Action of INCA-2.
Caption: Experimental Workflow for the Discovery of INCA-2.
Conclusion
The discovery of INCA-2 represents a significant step forward in the development of selective inhibitors of the calcineurin-NFAT signaling pathway. By targeting the specific protein-protein interaction between calcineurin and NFAT, INCA-2 offers the potential for more targeted therapeutic interventions with fewer side effects compared to traditional calcineurin inhibitors. The methodologies outlined in this guide, from the initial high-throughput screening to cellular validation assays, provide a roadmap for the identification and characterization of similar selective inhibitors of protein-protein interactions, a promising area in modern drug discovery. Further research into the in vivo efficacy and safety profile of INCA-2 and related compounds will be crucial in translating this promising discovery into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Inhibition of the calcineurin-NFAT interaction by small organic molecules reflects binding at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NFAT Inhibitor-2: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NFAT Inhibitor-2, a compound identified as a potent modulator of the calcineurin-NFAT signaling pathway. This document details its chemical structure and properties, mechanism of action, and relevant experimental protocols for its characterization.
Introduction to the NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response, as well as in the development and function of various other cell types, including cardiac muscle and neurons.[1][2] The activation of NFAT is tightly regulated by the calcium-calcineurin signaling pathway. An increase in intracellular calcium concentration activates calcineurin, a serine/threonine phosphatase.[3][4] Activated calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[2][4] In the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including cytokines like Interleukin-2 (IL-2).[5] Given its central role in immune activation, the NFAT pathway is a key target for immunosuppressive drugs.
Below is a diagram illustrating the canonical NFAT signaling pathway.
This compound: Structure and Chemical Properties
This compound is a small molecule compound that acts as a potent inhibitor of the calcineurin-NFAT signaling pathway.[6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 422546-87-0 | [6] |
| Molecular Formula | C22H20F2N2O4S | [6] |
| Molecular Weight | 446.47 g/mol | [6] |
| IUPAC Name | 4-(2,4-difluorobenzamido)-N-(4-hydroxy-2-methyl-1,1-dixo-2H-1,2-benzothiazin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide | Inferred from structure |
| Canonical SMILES | CN1N=C(C=C1C(=O)NC2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)NC(=O)C4=C(C=C(C=C4)F)F | Inferred from structure |
Chemical Structure:
Mechanism of Action and Biological Activity
For context, the inhibitory concentrations of other known NFAT pathway inhibitors are provided in the table below.
| Inhibitor | Target/Mechanism | Reported IC50 | Reference |
| KRN5 | NFAT5 suppressor | 750 nM | [7] |
| (+)-Syringaresinol | NFAT transcription factor inhibitor | 329.4 µM | [7] |
| VIVIT peptide | Selective inhibitor of calcineurin-mediated NFAT dephosphorylation | N/A (peptide inhibitor) | |
| INCA-6 | Inhibitor of calcineurin-NFAT interaction | N/A (small molecule) | [7] |
Experimental Protocols for Assessing NFAT Inhibition
The efficacy of NFAT inhibitors can be determined through various in vitro and cell-based assays. The following sections detail the methodologies for three key experiments.
NFAT-Dependent Reporter Gene Assay (Luciferase Assay)
This assay quantifies the transcriptional activity of NFAT by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.
Principle: Cells are co-transfected with a reporter plasmid containing the luciferase gene driven by an NFAT-responsive element. Upon stimulation, activated NFAT translocates to the nucleus, binds to the response element, and drives luciferase expression. The luminescence produced is proportional to NFAT activity. An effective inhibitor will reduce the luminescent signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Jurkat or HEK293) in appropriate media.
-
Seed cells in a 96-well plate at a density of ~40,000 cells per well.[1]
-
Transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.[8]
-
-
Compound Treatment and Cell Stimulation:
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the transfected cells with varying concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells to activate the NFAT pathway (e.g., with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).[2]
-
Include appropriate controls: unstimulated cells (negative control) and stimulated cells without inhibitor (positive control).
-
Incubate for 6-8 hours.[4]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly signal and measure the Renilla luciferase activity for normalization.[4]
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot for NFAT Nuclear Translocation
This biochemical assay visualizes the inhibition of NFAT's translocation from the cytoplasm to the nucleus.
Principle: Following cell stimulation, nuclear and cytoplasmic proteins are separated. The amount of NFAT protein in each fraction is then quantified by Western blotting. An effective inhibitor will result in a lower concentration of NFAT in the nuclear fraction compared to the stimulated control.
Detailed Methodology:
-
Cell Treatment and Stimulation:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells (e.g., with PMA/Ionomycin) for a predetermined time (e.g., 30-60 minutes) to induce NFAT translocation.
-
-
Cell Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
This typically involves differential centrifugation following lysis with buffers of varying detergent strengths.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic lysates using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NFAT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure proper fractionation, probe the blots with antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.
-
Quantify the band intensities for NFAT in the nuclear and cytoplasmic fractions using densitometry software.
-
Compare the nuclear-to-cytoplasmic NFAT ratio across the different treatment conditions.
-
Fluorescence Polarization (FP) Assay for Calcineurin-NFAT Interaction
This in vitro biophysical assay directly measures the binding between calcineurin and an NFAT-derived peptide.
Principle: A small, fluorescently labeled peptide derived from the NFAT calcineurin-binding site (like the VIVIT peptide) will tumble rapidly in solution, resulting in low fluorescence polarization.[9] When this peptide binds to the much larger calcineurin protein, its tumbling slows, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent peptide from calcineurin, causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant calcineurin protein.
-
Synthesize and fluorescently label a peptide corresponding to the calcineurin-binding domain of NFAT (e.g., OG-VIVIT).[9]
-
Prepare an assay buffer (e.g., Tris-based buffer with appropriate salts and additives).
-
-
Assay Setup:
-
In a microplate (e.g., a black 384-well plate), add a fixed concentration of fluorescently labeled NFAT peptide and calcineurin. The concentrations should be optimized to give a stable, high polarization signal.
-
Add serial dilutions of this compound to the wells.
-
Include controls for low polarization (fluorescent peptide only) and high polarization (fluorescent peptide + calcineurin, no inhibitor).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP) for each well.
-
Plot the mP values against the log of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 or Ki value of the inhibitor.
-
Conclusion
This compound is a valuable tool for researchers studying the calcineurin-NFAT signaling axis. Its potency as an inhibitor makes it suitable for investigating the downstream consequences of NFAT pathway blockade in various cellular contexts, from immune cell activation to neuronal and cardiac cell function. The experimental protocols outlined in this guide provide a robust framework for characterizing the activity of this compound and similar compounds, enabling further research and potential drug development efforts targeting this critical signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | Calcineurin | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The NFAT Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Components, Regulation, and Experimental Analysis of the Nuclear Factor of Activated T-cells (NFAT) Signaling Cascade.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of a diverse array of cellular processes, extending far beyond its initial discovery in the immune system.[1][2] This calcium-dependent signaling cascade plays a pivotal role in T-cell activation and differentiation, cardiac development, skeletal muscle adaptation, and neuronal development.[1] Dysregulation of the NFAT pathway is implicated in numerous pathologies, including autoimmune diseases, cardiac hypertrophy, and cancer, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the core components and mechanisms of the NFAT signaling pathway, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Components of the NFAT Signaling Pathway
The NFAT signaling pathway is comprised of a conserved set of proteins that transduce changes in intracellular calcium concentration into alterations in gene expression. The central players in this pathway are the NFAT family of transcription factors and the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.
NFAT Transcription Factors
The NFAT family consists of five members: NFATc1 (NFAT2), NFATc2 (NFAT1), NFATc3 (NFAT4), NFATc4 (NFAT3), and NFAT5.[2][3] NFATc1 through NFATc4 are regulated by calcium signaling, while NFAT5 is primarily activated by osmotic stress and is calcineurin-independent.[3] These transcription factors are characterized by two highly conserved domains:
-
NFAT Homology Region (NHR): Located at the N-terminus, this region contains docking sites for calcineurin and is heavily phosphorylated in resting cells, which masks a nuclear localization signal (NLS).[1]
-
DNA-Binding Domain (DBD): This C-terminal domain is structurally related to the Rel homology domain found in NF-κB transcription factors and is responsible for recognizing and binding to specific DNA sequences in the promoters of target genes.[1]
Calcineurin: The Calcium Sensor
Calcineurin is a serine/threonine phosphatase that acts as the primary calcium sensor in the NFAT pathway.[4] It is a heterodimer composed of a catalytic subunit, calcineurin A, and a regulatory subunit, calcineurin B.[4] An increase in intracellular calcium leads to the binding of calcium-activated calmodulin to calcineurin, resulting in a conformational change that activates its phosphatase activity.[2]
Upstream Activators and Downstream Effectors
Activation of the NFAT pathway is typically initiated by signals that lead to an increase in intracellular calcium levels. This is often mediated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. This initial release is followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels, such as the CRAC channel, which is necessary for full NFAT activation.[4]
Once in the nucleus, NFAT proteins often cooperate with other transcription factors, most notably AP-1 (a heterodimer of Fos and Jun), to regulate the expression of a wide range of target genes.[2][3] This cooperative binding is essential, as NFAT proteins themselves have a relatively weak affinity for DNA.[3]
The NFAT Signaling Cascade: A Step-by-Step Mechanism
The activation and deactivation of the NFAT signaling pathway is a tightly regulated process involving a cycle of dephosphorylation and re-phosphorylation.
-
Resting State: In resting cells, with low intracellular calcium levels, NFAT proteins are heavily phosphorylated on serine residues within their N-terminal regulatory domain.[3] This phosphorylation masks the nuclear localization signal (NLS) and exposes a nuclear export signal (NES), ensuring that NFAT remains sequestered in the cytoplasm.[3]
-
Activation and Dephosphorylation: Upon cellular stimulation that leads to a sustained increase in intracellular calcium, calcineurin is activated. Activated calcineurin binds to specific docking sites on the NHR of NFAT proteins and dephosphorylates the key serine residues.[2]
-
Nuclear Translocation: The dephosphorylation of NFAT unmasks the NLS, leading to its rapid translocation into the nucleus.[2]
-
Transcriptional Activation: Inside the nucleus, NFAT binds to specific DNA sequences (GGAAA) in the promoter regions of target genes. To effectively activate transcription, NFAT often forms complexes with other nuclear proteins, such as AP-1.[2][3]
-
Inactivation and Nuclear Export: When intracellular calcium levels return to baseline, calcineurin becomes inactive. A number of nuclear kinases, including glycogen (B147801) synthase kinase 3 (GSK3), casein kinase 1 (CK1), and p38 MAP kinase, then re-phosphorylate NFAT.[3] This re-phosphorylation masks the NLS and exposes the NES, leading to the export of NFAT back into the cytoplasm, thus terminating the signal.
Quantitative Data in NFAT Signaling
The following tables summarize key quantitative parameters of the NFAT signaling pathway, providing a basis for computational modeling and a deeper understanding of the pathway's dynamics.
| Interaction | Dissociation Constant (Kd) | Method | Reference |
| Calcineurin-NFAT1 (SPRIEIT peptide) | ~20 µM | Affinity selection | [5] |
| Calcineurin-NFATc (CnBP-A peptide) | 2.5 µM | Isothermal scanning calorimetry | [6] |
| Calcineurin-NFATc (CnBP-B peptide) | 1.3 µM | Isothermal scanning calorimetry | [6] |
| Calcineurin-VIVIT peptide (optimized inhibitor) | 50-fold higher affinity than native | Affinity selection | [5] |
| Process | Rate/Time Constant | Cell Type/Conditions | Reference |
| NFAT4 Nuclear Import | ~60 seconds | Not specified | [7] |
| NFAT1 Nuclear Import | ~5 minutes | Not specified | [7] |
| NFAT4 Nuclear Export | ~3 minutes | Not specified | [7] |
| NFAT1 Nuclear Export | ~32 minutes | Not specified | [7] |
| NFAT4 Re-phosphorylation | Half-time of ~4 minutes | Not specified | [8] |
Experimental Protocols for Studying the NFAT Signaling Pathway
A variety of experimental techniques are employed to investigate the different aspects of the NFAT signaling pathway. Detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for NFAT Transcriptional Activity
This assay is widely used to quantify the transcriptional activity of NFAT in response to various stimuli. It relies on a reporter construct containing multiple copies of the NFAT DNA binding site upstream of a minimal promoter driving the expression of a luciferase gene.
Materials:
-
NFAT-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Transfection reagent
-
Lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, 270 µM coenzyme A, 470 µM luciferin, 530 µM ATP)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: 24-48 hours post-transfection, treat the cells with the desired stimuli (e.g., ionomycin, PMA, or specific agonists) for the appropriate duration. Include unstimulated and vehicle-treated controls.
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 15-20 minutes with gentle shaking.
-
-
Luminometry:
-
Transfer a portion of the cell lysate (e.g., 20 µL) to a luminometer plate.
-
Add the luciferase assay buffer (e.g., 100 µL) to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the stop-and-glow reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the unstimulated control.
Chromatin Immunoprecipitation (ChIP) for NFAT-DNA Binding
ChIP is a powerful technique to identify the genomic regions where NFAT proteins are bound in vivo.
Materials:
-
Cell culture or tissue sample
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (2.5 M)
-
PBS
-
Lysis Buffers:
-
Lysis Buffer 1 (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100)
-
Lysis Buffer 2 (e.g., 10 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA)
-
Lysis Buffer 3 (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine)
-
-
Protease and phosphatase inhibitors
-
Sonicator
-
ChIP-grade anti-NFAT antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low and high salt)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Protocol:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Perform sequential lysis steps with Lysis Buffers 1, 2, and 3, including protease and phosphatase inhibitors.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-NFAT antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enriched DNA using qPCR with primers for specific target gene promoters or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizing the NFAT Signaling Pathway and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex interactions within the NFAT pathway and the steps involved in its experimental analysis.
Caption: The canonical NFAT signaling pathway.
Caption: Workflow for an NFAT luciferase reporter assay.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion and Future Directions
The NFAT signaling pathway represents a critical nexus for converting calcium signals into long-term changes in gene expression, with profound implications for both normal physiology and a range of diseases. Its intricate regulation through a cycle of phosphorylation and dephosphorylation, coupled with the requirement for cooperative interactions with other transcription factors, provides multiple points for potential therapeutic intervention. The experimental protocols detailed in this guide offer robust methods for interrogating the activity and targets of the NFAT pathway.
Future research will likely focus on dissecting the isoform-specific roles of NFAT proteins, identifying novel interacting partners that dictate target gene specificity, and developing more selective inhibitors that can target specific NFAT-protein interactions without the broad immunosuppressive effects of current calcineurin inhibitors. Such advancements will be crucial for translating our growing understanding of NFAT signaling into novel and effective therapies for a variety of human diseases.
References
- 1. Characterization of DNA binding, transcriptional activation, and regulated nuclear association of recombinant human NFATp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT - Wikipedia [en.wikipedia.org]
- 3. NFAT | Transcription Factors | Tocris Bioscience [tocris.com]
- 4. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the calcineurin-NFAT complex: Defining a T Cell Activation Switch Using Solution NMR and Crystal Coordinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A second calcineurin binding site on the NFAT regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acting on impulse: dissecting the dynamics of the NFAT transcriptional response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of NFAT Isoform Activation and NFAT-Dependent Gene Expression through Two Coincident and Spatially Segregated Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
The Calcineurin-NFAT Axis: A Deep Dive into a Critical Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The calcineurin-NFAT signaling pathway is a cornerstone of cellular communication, translating intracellular calcium signals into changes in gene expression that govern a vast array of physiological and pathological processes. From orchestrating immune responses and neuronal development to influencing cardiac hypertrophy and cancer progression, the intricate dance between the calcium-activated phosphatase, calcineurin, and its primary substrates, the Nuclear Factor of Activated T-cells (NFAT) transcription factors, represents a critical control node in cellular function. This technical guide provides an in-depth exploration of the core mechanics of calcineurin-mediated NFAT activation, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, present key quantitative data, and provide detailed experimental protocols to empower further investigation into this pivotal signaling cascade.
Introduction to the Calcineurin-NFAT Signaling Pathway
The activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is a pivotal event in the signal transduction pathways of numerous cell types, including those of the immune, nervous, cardiac, and skeletal muscle systems.[1] In its inactive state, NFAT resides in the cytoplasm in a hyperphosphorylated form.[2][3] An increase in intracellular calcium concentration ([Ca2+]i) triggers the activation of the serine/threonine phosphatase calcineurin, a heterodimeric protein composed of a catalytic subunit (calcineurin A) and a regulatory, calcium-binding subunit (calcineurin B).[4][5][6]
Calcineurin is a Ca2+/calmodulin-dependent phosphatase.[4][5] Upon binding of Ca2+ and calmodulin, calcineurin undergoes a conformational change that activates its phosphatase activity. Activated calcineurin then targets the phosphorylated serine residues within the regulatory domain of NFAT proteins.[7][8] This dephosphorylation event is the critical step that initiates NFAT activation. It exposes a nuclear localization signal (NLS) on the NFAT protein, leading to its rapid translocation from the cytoplasm into the nucleus.[2][7]
Once in the nucleus, NFAT collaborates with other transcription factors, most notably AP-1 (a dimer of Fos and Jun proteins), to bind to composite DNA recognition sites in the promoter and enhancer regions of target genes.[9] This cooperative binding is essential for the transcriptional activation of a wide array of genes, including those encoding cytokines like Interleukin-2 (IL-2), which are crucial for T-cell activation and immune responses.[2][5] The pathway is tightly regulated; a decrease in intracellular calcium levels leads to the re-phosphorylation of NFAT by kinases such as glycogen (B147801) synthase kinase 3 (GSK3) and casein kinase 1 (CK1), masking the NLS and promoting its export back to the cytoplasm.[3] The immunosuppressive drugs cyclosporin (B1163) A and FK506 exert their effects by inhibiting calcineurin's phosphatase activity, thereby preventing NFAT activation.[4][10]
Quantitative Data on Calcineurin-NFAT Interaction
Understanding the quantitative aspects of the calcineurin-NFAT interaction is crucial for building accurate models of this signaling pathway and for the rational design of therapeutic interventions. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Organism/System | Comments | Reference |
| Binding Affinity (Kd) of NFAT1 for Calcineurin | ~20 µM | In vitro | Represents the affinity of the native SPRIEIT sequence in NFAT1 for calcineurin. | [11] |
| Binding Affinity (Kd) of VIVIT peptide for Calcineurin | 50-fold higher than native NFAT sequence | In vitro | VIVIT is a high-affinity peptide designed to mimic the calcineurin-binding site on NFAT. | [11] |
| Binding Affinity (Kd) of fluorescent VIVIT peptide for Calcineurin | 0.50 ± 0.03 μM | In vitro | Measured using a fluorescence polarization assay. | [12] |
| Half-time (t1/2) of NFAT1 dephosphorylation | ~2 minutes | Thapsigargin-stimulated cells | Determined by gel shift assay. | [1][13] |
| Half-time (t1/2) of NFAT1 nuclear import | ~6 minutes | Thapsigargin-stimulated cells | Measured by quantitative imaging. | [13] |
| Half-time (t1/2) of NFAT1 nuclear export | ~20 minutes | Following termination of Ca2+ signal | Significantly slower than import, contributing to a sustained nuclear presence. | [13] |
Core Signaling Pathway and Experimental Workflows
Visualizing the intricate steps of the calcineurin-NFAT signaling pathway and the experimental procedures used to study it is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.
Figure 1: The Calcineurin-NFAT Signaling Pathway.
Figure 2: Key Experimental Workflows for Studying Calcineurin-NFAT Signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the calcineurin-NFAT pathway. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Co-Immunoprecipitation (Co-IP) of Calcineurin and NFAT
This protocol is designed to demonstrate the physical interaction between calcineurin and NFAT within a cell.
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Microcentrifuge tubes
-
Primary antibody against calcineurin A
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
To 500-1000 µg of protein lysate, add 2-5 µg of the anti-calcineurin A antibody. In a parallel tube, add the same amount of normal IgG as a negative control.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody against NFAT to detect the co-immunoprecipitated protein.
-
NFAT Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NFAT transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NFAT-luciferase reporter construct (containing multiple NFAT binding sites upstream of a minimal promoter driving firefly luciferase expression).
-
White, clear-bottom 96-well plates.
-
Cell culture medium.
-
Stimulating agents (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA)).
-
Luciferase assay reagent (e.g., Promega Bio-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Cell Stimulation:
-
Prepare a 10x stock solution of your stimulating agents (e.g., 10 µM Ionomycin and 100 nM PMA) in culture medium.
-
Add 10 µL of the 10x stimulating agent solution to each well (final concentrations of 1 µM Ionomycin and 10 nM PMA). For unstimulated controls, add 10 µL of medium.
-
Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.[2]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[2]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells without cells.
-
Express the data as fold induction of luciferase activity over the unstimulated control.
-
Chromatin Immunoprecipitation (ChIP) for NFAT
This protocol allows for the identification of specific genomic regions bound by NFAT.
Materials:
-
Cell culture plates.
-
1.25 M Glycine (B1666218).
-
Ice-cold PBS.
-
Cell Lysis Buffer (e.g., containing PIPES, IGEPAL, protease inhibitors).
-
Nuclear Lysis Buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors).
-
Sonicator.
-
Anti-NFAT antibody.
-
Normal IgG.
-
Protein A/G magnetic beads.
-
ChIP Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer (e.g., SDS, NaHCO3).
-
5 M NaCl.
-
RNase A.
-
Proteinase K.
-
DNA purification kit.
-
Reagents and equipment for qPCR.
Procedure:
-
Cross-linking and Cell Harvest:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[15]
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[15]
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells and nuclei using the respective lysis buffers.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Clear the chromatin by centrifugation.
-
Incubate a portion of the sheared chromatin overnight at 4°C with the anti-NFAT antibody or normal IgG.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA corresponding to a specific target gene promoter (e.g., the IL-2 promoter) using quantitative PCR (qPCR).
-
Conclusion
The calcineurin-NFAT signaling pathway remains a subject of intense research due to its central role in a multitude of cellular processes and its implication in numerous diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of this pathway. A thorough understanding of the molecular mechanisms and the ability to robustly measure the activity of this pathway are essential for the development of novel and more specific therapeutic strategies that target calcineurin-NFAT signaling with greater efficacy and fewer side effects. As our knowledge of this intricate signaling network continues to expand, so too will our capacity to modulate its activity for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A novel peptide exerts potent immunosuppression by blocking the two-site interaction of NFAT with calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear translocation of nuclear factor of activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation [bio-protocol.org]
- 7. Reactome | Calcineurin binds and dephosphorylates NFAT [reactome.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated analysis of NF-κB nuclear translocation kinetics in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the calcineurin-NFAT complex: Defining a T Cell Activation Switch Using Solution NMR and Crystal Coordinates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Unraveling NFAT Inhibitor-2: A Technical Guide to a Potent Calcineurin-NFAT Signaling Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NFAT Inhibitor-2, a significant small molecule antagonist of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This document delineates its identity, mechanism of action, and distinguishes it from the widely recognized VIVIT peptide. It further details the critical calcineurin-NFAT signaling cascade, presents available quantitative data, and outlines key experimental protocols for its investigation.
Deciphering this compound: Identity and Synonyms
This compound is a potent and selective small molecule inhibitor of the calcineurin-NFAT signaling pathway. It is crucial to distinguish this compound from the more extensively studied VIVIT peptide, which is a peptide-based inhibitor.
| Identifier | Details |
| Primary Name | This compound |
| Synonyms | While often conflated in general searches, "this compound" is a specific chemical entity. It is distinct from the VIVIT peptide. |
| Chemical Nature | Small molecule |
| CAS Number | Not consistently and authoritatively available in public literature for a compound specifically and uniquely named "this compound" beyond commercial listings. Researchers should refer to the specific supplier's documentation. |
In contrast, the VIVIT peptide is a well-established peptide inhibitor of the calcineurin-NFAT interaction.
| Identifier | Details |
| Primary Name | VIVIT peptide[1][2] |
| Alternative Names | NFAT Inhibitor, VIVIT-16[3] |
| Amino Acid Sequence | MAGPHPVIVITGPHEE[4][5] |
| CAS Number | 249537-73-3 |
| Mechanism | Competitively inhibits the binding of NFAT to calcineurin.[1][2] |
Mechanism of Action: Disrupting a Key Signaling Axis
This compound functions by potently inhibiting the signaling cascade mediated by calcineurin and NFAT.[6] Calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase, plays a pivotal role in activating NFAT transcription factors.[6] In a resting cell, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated. Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate into the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those involved in immune responses and inflammation.[7]
This compound disrupts this process by inhibiting the calcineurin-mediated dephosphorylation of NFAT.[6] This prevents NFAT translocation to the nucleus and subsequent gene transcription.
The Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT signaling pathway is a critical transducer of calcium signals in various cell types, particularly in T lymphocytes. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Calcineurin-NFAT signaling pathway and inhibition point.
Quantitative Data
Quantitative data for "this compound" is not as extensively published in peer-reviewed literature as it is for the VIVIT peptide. The following table summarizes available data for the VIVIT peptide and its derivatives to provide a comparative context.
| Inhibitor | Target | Assay | Potency (KD or IC50) | Reference |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Anisotropy | KD ≈ 500 nM | [8] |
| R11-VIVIT | NFAT nuclear translocation | Cellular Assay | ~65% inhibition at 500 nM | [9] |
| ZIZIT-cisPro | Calcineurin | Fluorescence Anisotropy | KD = 2.6 nM | [8] |
| R11-ZIZIT-cisPro | NFAT nuclear translocation | Cellular Assay | ~95% inhibition at 500 nM | [9] |
Experimental Protocols
Detailed experimental protocols for the specific use of "this compound" should be developed based on established methods for studying NFAT signaling. The following are generalized protocols that can be adapted.
NFAT-Dependent Reporter Gene Assay
This assay measures the transcriptional activity of NFAT.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Jurkat T cells, HEK293T) in appropriate media.
-
Co-transfect cells with an NFAT-responsive reporter plasmid (e.g., containing multiple NFAT binding sites upstream of a luciferase or GFP gene) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells to activate the NFAT pathway (e.g., with PMA and ionomycin, or through T-cell receptor stimulation).
-
-
Reporter Gene Analysis:
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the activity of the reporter (e.g., luciferase activity using a luminometer).
-
Normalize the NFAT-reporter activity to the control reporter activity.
-
NFAT Nuclear Translocation Assay
This assay visualizes the movement of NFAT from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Pre-treat the cells with this compound.
-
Stimulate the cells to induce NFAT translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for an NFAT isoform (e.g., anti-NFATc1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of NFAT translocation.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating an NFAT inhibitor and the logical relationship of the signaling cascade.
Caption: General experimental workflow for NFAT inhibitor testing.
Caption: Logical flow of the calcineurin-NFAT signaling cascade.
References
- 1. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Specific NFAT Inhibitor (VIVIT-16) - Echelon Biosciences [echelon-inc.com]
- 4. A novel peptide exerts potent immunosuppression by blocking the two-site interaction of NFAT with calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A polypeptide inhibitor of calcineurin blocks the calcineurin-NFAT signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Immunity: An In-depth Technical Guide to NFAT Target Genes in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T cells (NFAT) family of transcription factors stands as a cornerstone of immune cell function and regulation. Comprising five members (NFATc1, NFATc2, NFATc3, NFATc4, and NFAT5), these proteins are pivotal in translating calcium signals into changes in gene expression that orchestrate diverse immune responses. Dysregulation of the NFAT signaling pathway is implicated in a spectrum of immunological disorders, including autoimmune diseases and cancer, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of NFAT target genes in key immune cell populations, detailed experimental protocols for their identification and validation, and a visual representation of the core signaling pathway.
NFAT Signaling Pathway in Immune Cells
The canonical NFAT activation pathway is initiated by signals from antigen receptors, such as the T cell receptor (TCR) or B cell receptor (BCR), leading to the activation of phospholipase C (PLC). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+). This depletion of ER Ca2+ stores is sensed by STIM proteins, which in turn activate ORAI channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+. The resulting increase in intracellular Ca2+ concentration activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates multiple serine residues in the regulatory domain of cytosolic NFAT proteins. This dephosphorylation exposes a nuclear localization signal (NLS), facilitating the translocation of NFAT into the nucleus.[1][2] Once in the nucleus, NFAT partners with other transcription factors, most notably AP-1 (a complex of Fos and Jun proteins), to bind to composite DNA recognition sites in the promoters and enhancers of its target genes, thereby regulating their transcription.[2]
NFAT Target Genes in T Cells
In T lymphocytes, NFAT transcription factors are master regulators of activation, differentiation, and effector functions. Upon T cell receptor (TCR) engagement, NFAT proteins, in concert with AP-1, drive the expression of a multitude of genes crucial for T cell-mediated immunity.
Quantitative Analysis of NFAT Target Genes in T Cells
The following tables summarize quantitative data from Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) studies, highlighting key direct and indirect NFAT target genes in T cells.
Table 1: Direct NFATc1 Target Genes in Activated CD8+ T Cells (ChIP-seq)
| Gene Symbol | Description | Putative Function in T Cells |
| Ifng | Interferon-gamma | Key effector cytokine of Th1 and cytotoxic T cells. |
| Il2 | Interleukin-2 | Critical for T cell proliferation and survival. |
| Tbx21 (T-bet) | T-box transcription factor 21 | Master regulator of Th1 differentiation.[3][4] |
| Gzmb | Granzyme B | A key cytotoxic molecule in cytotoxic T lymphocytes.[4][5] |
| Il3 | Interleukin-3 | A hematopoietic growth factor. |
Data compiled from publicly available ChIP-seq datasets on activated murine CD8+ T cells.[4][5]
Table 2: NFATc2-Associated Genes in Activated Murine CD8+ T Lymphocytes (ChIP-seq)
A comprehensive ChIP-seq study identified over 24,000 binding regions for NFATc2 in activated murine CD8+ T lymphocytes.[2] Analysis of these regions revealed a strong enrichment for binding motifs of AP-1 and RUNX transcription factors, underscoring the cooperative nature of NFAT-mediated gene regulation.[2]
NFAT Target Genes in B Cells
In B lymphocytes, NFAT signaling, primarily through NFATc1 and NFATc2, plays a crucial role in activation, proliferation, and differentiation following B cell receptor (BCR) engagement.[6]
Quantitative Analysis of NFAT Target Genes in B Cells
The tables below present quantitative findings on NFAT target genes in B cells from microarray and ChIP-seq experiments.
Table 3: NFATc1 Target Genes in Activated Splenic B Cells (Microarray)
| Gene Symbol | Log2 Fold Change (α-IgM stimulation) | Putative Function in B Cells |
| Spp1 (Osteopontin) | ~2.5 | Involved in B cell activation and survival. |
| Rcan1 | ~2.0 | Regulator of calcineurin activity. |
| Pdcd1 (PD-1) | ~1.5 | Inhibitory receptor regulating B cell responses. |
| Tnfsf14 (LIGHT) | ~1.5 | Costimulatory molecule. |
| Fasl (Fas Ligand) | ~1.0 | Induces apoptosis. |
Data derived from microarray analysis of wild-type versus NFATc1-deficient splenic B cells stimulated with anti-IgM.[1]
Table 4: Direct NFATc1 Target Genes in Splenic B Cells (ChIP-seq)
| Gene Symbol | Promoter Binding | Putative Function in B Cells |
| Il2 | Confirmed | Cytokine involved in lymphocyte activation. |
| Rcan1 | Confirmed | Feedback regulation of NFAT signaling. |
| Spp1 | Confirmed | Regulation of B cell activation. |
| Fasl | Confirmed | Apoptosis induction. |
| Pdcd1 | Confirmed | Immune checkpoint regulation. |
| Tnfsf14 | Confirmed | B cell costimulation. |
In vivo binding of NFATc1 to the promoters of these genes was confirmed by ChIP assay in splenocytes stimulated with anti-IgM.[1]
NFAT Target Genes in Mast Cells
Mast cells are key players in allergic and inflammatory responses. Upon activation, typically through the high-affinity IgE receptor (FcεRI), mast cells release a plethora of inflammatory mediators. NFAT transcription factors, particularly NFATc1 and NFATc2, are critical for the expression of several key cytokines in these cells.[7][8]
Quantitative Analysis of NFAT Target Genes in Mast Cells
While comprehensive quantitative data from genome-wide studies in mast cells are less abundant compared to lymphocytes, existing studies have identified key NFAT target genes.
Table 5: NFAT-Regulated Cytokines in Mast Cells
| Gene Symbol | Regulating NFAT Isoform(s) | Putative Function in Mast Cells |
| Tnf (TNF-α) | NFATc1, NFATc2 | Pro-inflammatory cytokine.[7][8] |
| Il13 | NFAT1 (major regulator) | Key cytokine in allergic inflammation.[9][10] |
| Il4 | NFAT2, GATA1/2, PU.1, Ikaros | Th2-polarizing cytokine.[10] |
| Il9 | AP-1, NFAT | Mast cell growth and activation.[10] |
The regulation of TNF-α and IL-13 is significantly reduced in NFATc2-deficient mast cells.[7] NFAT1 has been identified as the major regulator of IL-13 transcription in mast cells.[9]
NFAT Target Genes in Natural Killer (NK) Cells
Natural Killer (NK) cells are innate lymphoid cells crucial for anti-tumor and anti-viral immunity. While the role of NFAT in NK cells is less characterized than in T and B cells, it is known to be involved in the regulation of cytokine gene expression following receptor-mediated activation.[11]
Qualitative Overview of NFAT Function in NK Cells
Upon stimulation of activating receptors like CD16, NFATp (NFATc2) translocates to the nucleus in human NK cells, a process that is sensitive to the calcineurin inhibitor cyclosporin (B1163) A.[11] This nuclear translocation is associated with the induction of cytokine mRNA, suggesting a direct role for NFAT in regulating NK cell effector functions.[11] However, comprehensive, quantitative data identifying the full spectrum of NFAT target genes in NK cells from RNA-seq or ChIP-seq studies are currently limited. Future research in this area is needed to fully elucidate the NFAT-driven transcriptional program in this important immune cell population.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for NFAT
This protocol outlines the key steps for performing ChIP-seq to identify genome-wide binding sites of NFAT in immune cells.
Methodology:
-
Cell Cross-linking: Immune cells (e.g., 1-10 million cells) are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the NFAT protein of interest. Protein A/G beads are used to capture the antibody-NFAT-DNA complexes.
-
Washes and Elution: The beads are washed to remove non-specifically bound chromatin. The NFAT-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome, and peaks representing NFAT binding sites are identified. Motif analysis can be performed to identify consensus NFAT binding sequences and co-localizing transcription factor binding sites.
Luciferase Reporter Assay for NFAT Activity
This assay is used to quantify the transcriptional activity of NFAT in response to specific stimuli.
Methodology:
-
Construct Preparation: A reporter plasmid is constructed containing a luciferase gene under the control of a minimal promoter and tandem repeats of an NFAT-responsive element (e.g., from the IL-2 promoter).
-
Transfection: Immune cells are transfected with the NFAT-luciferase reporter plasmid. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Stimulation: Transfected cells are stimulated with an agent known to activate the NFAT pathway (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies for T cells).
-
Cell Lysis: After stimulation, the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The cell lysate is mixed with a luciferin substrate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the activity of the NFAT-driven promoter.
Conclusion
The NFAT family of transcription factors orchestrates a vast and intricate network of gene expression that is fundamental to the function of the immune system. This guide has provided a detailed overview of NFAT target genes in T cells, B cells, mast cells, and NK cells, supported by quantitative data where available. The provided experimental protocols for ChIP-seq and luciferase reporter assays offer a practical framework for researchers investigating NFAT biology. As our understanding of the nuances of NFAT signaling and its target gene repertoire continues to expand, so too will our ability to develop targeted therapies for a wide range of immune-mediated diseases. Further research, particularly employing genome-wide approaches in mast cells and NK cells, will be crucial to complete our understanding of the far-reaching impact of this critical transcription factor family.
References
- 1. NFATc1 affects mouse splenic B cell function by controlling the calcineurin–NFAT signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Nuclear Factor of Activated T Cell (NFAT)-associated Proteins in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NFATc1 controls the cytotoxicity of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NFATc1 and NFATc2 together control both T and B cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific and redundant roles for NFAT transcription factors in the expression of mast cell-derived cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of NFAT proteins in IL13 gene transcription in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcription Factors in the Development and Pro-Allergic Function of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and expression of the nuclear factors of activated T cells, NFATp and NFATc, in human natural killer cells: regulation upon CD16 ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NFAT Inhibitor-2 In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of NFAT Inhibitor-2, a potent inhibitor of calcineurin-NFAT signaling.[1] The protocols described herein focus on two primary methodologies: a cell-based NFAT reporter assay and a biochemical calcineurin activity assay.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for various cellular functions, including immune responses, cell differentiation, and development.[2][3] The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4] An increase in intracellular calcium concentration activates calcineurin, which then dephosphorylates cytoplasmic NFAT proteins. This dephosphorylation exposes a nuclear localization sequence, leading to NFAT's translocation into the nucleus, where it regulates gene expression.[2][5]
This compound has been identified as a potent inhibitor of this signaling pathway.[1] The following protocols provide robust methods to quantify the inhibitory activity of this compound in vitro.
NFAT Signaling Pathway
The diagram below illustrates the key steps in the NFAT signaling cascade, from receptor activation to gene transcription.
Caption: NFAT Signaling Pathway Diagram.
Experimental Protocols
Cell-Based NFAT-Luciferase Reporter Assay
This assay measures the activity of the NFAT signaling pathway in living cells. It utilizes a reporter cell line, typically Jurkat T-cells, engineered to express a luciferase gene under the control of NFAT response elements.[6][7] Activation of the NFAT pathway leads to the production of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow:
Caption: NFAT Reporter Assay Workflow.
Materials:
-
NFAT Reporter Jurkat Cell Line (e.g., from BPS Bioscience or Promega)[8][9][10]
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin/Streptomycin)[9]
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
DMSO (vehicle control)
-
White, opaque 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[8]
-
Luminometer
Protocol:
-
Cell Culture: Culture NFAT Reporter Jurkat cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Harvest cells and resuspend them in fresh assay medium. Seed the cells at a density of approximately 40,000 cells per well in a 96-well plate in a volume of 80 µL.[9][10]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay medium. A typical starting concentration range might be from 100 µM down to 0.1 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Addition: Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Stimulation: Prepare a stimulation solution containing PMA (final concentration ~30 nM) and Ionomycin (final concentration ~1 µM) in assay medium.[8] Add 10 µL of this solution to all wells except for the unstimulated control wells. For unstimulated wells, add 10 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.[8]
-
Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.[8]
-
Reading: Incubate the plate at room temperature for approximately 15-30 minutes with gentle shaking, protected from light. Measure the luminescence using a luminometer.[8]
Data Presentation:
| Concentration of this compound (nM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average RLU | % Inhibition |
| 0 (Vehicle) | 0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Unstimulated Control | 100 |
In Vitro Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by this compound. The assay typically uses a synthetic phosphopeptide substrate (e.g., RII phosphopeptide) and measures the amount of phosphate (B84403) released upon dephosphorylation by calcineurin.[11]
Materials:
-
Calcineurin Assay Kit (e.g., from Abcam or Sigma-Aldrich)[11]
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay buffer
-
This compound
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader (for colorimetric detection)
Protocol:
-
Reagent Preparation: Prepare all reagents as described in the assay kit manual. This includes preparing the assay buffer, calcineurin/calmodulin solution, and the phosphopeptide substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound or vehicle control
-
Calcineurin/calmodulin solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the RII phosphopeptide substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), as determined by initial optimization experiments.
-
Stop Reaction and Detect: Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green). This reagent will form a colored complex with the free phosphate released during the reaction.
-
Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
Data Presentation:
| Concentration of this compound (nM) | Absorbance - Replicate 1 | Absorbance - Replicate 2 | Absorbance - Replicate 3 | Average Absorbance | % Inhibition |
| 0 (Vehicle) | 0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| No Enzyme Control | 100 |
Data Analysis
For both assays, the percentage of inhibition is calculated for each concentration of this compound. The results are then plotted on a semi-log graph with inhibitor concentration on the x-axis and percentage inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the measured activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nfat: ubiquitous regulator of cell differentiation and adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NFAT [bio.davidson.edu]
- 5. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 6. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 7. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Calcineurin Assay Kit, Colorimetric 207005 [sigmaaldrich.com]
Application Notes and Protocols for NFAT Inhibitor-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors plays a pivotal role in the regulation of immune responses and is implicated in various cellular processes, including cell differentiation, proliferation, and apoptosis.[1] The activation of NFAT is tightly controlled by the calcium-calmodulin-dependent phosphatase, calcineurin.[2][3] Upon an increase in intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus, where it activates the transcription of target genes.[2][3][4]
NFAT Inhibitor-2, also widely known as VIVIT peptide, is a highly selective inhibitor of the calcineurin-NFAT interaction.[5][6] Unlike immunosuppressive drugs such as Cyclosporin A (CsA) and FK506, which target the catalytic activity of calcineurin, VIVIT specifically blocks the docking of NFAT to calcineurin, thereby preventing NFAT dephosphorylation and subsequent activation without affecting the general phosphatase activity of calcineurin.[7][8][9] This specificity makes this compound a valuable tool for dissecting NFAT-dependent signaling pathways and for potential therapeutic applications in immunology, inflammation, and oncology.[10][11]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, preparation, and detailed protocols for key experiments.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | VIVIT peptide, VIVIT-16 | [5][6] |
| Molecular Formula | C₇₅H₁₁₈N₂₀O₂₂S | |
| Molecular Weight | 1683.94 g/mol | |
| Amino Acid Sequence | Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu | |
| Appearance | Lyophilized solid | [12] |
| Solubility | Soluble in water (up to 2 mg/mL) and DMSO (up to 100 mg/mL). | [6][12] |
| Storage | Store the lyophilized solid at -20°C. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4] |
Mechanism of Action
The activation of NFAT transcription factors is a key event in many cellular signaling pathways. The mechanism of NFAT activation and its inhibition by this compound is depicted in the following signaling pathway diagram.
Figure 1: NFAT Signaling Pathway and Inhibition. This diagram illustrates the cascade of events leading to NFAT activation and subsequent gene expression, and the point of intervention for this compound.
Quantitative Data
While specific IC50 values for this compound (VIVIT peptide) are not widely reported in the literature, which often describes it as having a high IC50, numerous studies have established effective concentration ranges for observing significant inhibition of NFAT-dependent processes in various cell types. The following table summarizes these findings.
| Cell Type | Application | Effective Concentration | Treatment Duration | Reference |
| Human Glioma Cells (LN229) | Inhibition of NFAT-driven promoter activity | 10-20 µM (as 11R-VIVIT) | 4 - 25 hours | [7] |
| Human Peripheral Blood Monocytes | Inhibition of NFATc1 nuclear translocation | 10 µM | 24 hours | [4] |
| Human Limbal Epithelial Stem Cells | Inhibition of WNT16b-induced proliferation | 1 µM | 14 days | [4] |
| Murine Bone Marrow-Derived Macrophages | Inhibition of IL-12 p40 expression | 10-40 µM (as 11R-VIVIT) | 1 hour pre-treatment | |
| Osteoporotic Rat Bone Marrow Stromal Cells | Promotion of osteogenic differentiation | 10 µM (as 11R-VIVIT) | Not specified | |
| Jurkat T-cells | Inhibition of NFAT transcriptional activity | Not specified, but less efficient than a modified CABIN1 peptide | Not specified | [7] |
Experimental Protocols
The following are detailed protocols for common applications of this compound in cell culture.
General Experimental Workflow
The diagram below outlines a typical workflow for an experiment using this compound.
Figure 2: General Experimental Workflow. This flowchart provides a step-by-step overview of a typical cell culture experiment involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To prepare a stock solution (e.g., 1 mM), reconstitute the powder in sterile water or DMSO. For example, for 1 mg of this compound (MW = 1683.94 g/mol ), add 593.8 µL of solvent to achieve a 1 mM concentration.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Inhibition of NFAT Nuclear Translocation in Adherent Cells (Immunofluorescence)
Materials:
-
Adherent cells cultured on sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
Stimulating agent (e.g., 50 nM Thapsigargin or 1 µM Ionomycin + 50 nM PMA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NFAT (e.g., anti-NFATc1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate and culture overnight to allow for attachment.
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM). Include a vehicle control (e.g., water or DMSO).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1 hour at 37°C in a CO₂ incubator.
-
Add the stimulating agent to the wells to activate the NFAT pathway. Include a non-stimulated control.
-
Incubate for 40-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the subcellular localization of NFAT using a fluorescence microscope. In inhibited cells, the NFAT signal should be predominantly cytoplasmic, while in stimulated control cells, it should be concentrated in the nucleus.
Protocol 3: NFAT-Dependent Reporter Gene Assay
Materials:
-
Host cell line (e.g., Jurkat T-cells, HEK293T)
-
NFAT-responsive reporter plasmid (e.g., containing multiple NFAT binding sites upstream of a luciferase or β-galactosidase gene)
-
Control reporter plasmid (e.g., a constitutively active Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound stock solution
-
Stimulating agent (e.g., 1 µM Ionomycin + 50 nM PMA)
-
Cell lysis buffer
-
Luciferase or β-galactosidase assay substrate and detection reagents
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect the host cells with the NFAT-responsive reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Prepare working solutions of this compound in complete cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with the appropriate activating agent.
-
Incubate the cells for 6-24 hours to allow for reporter gene expression.
-
Lyse the cells using the cell lysis buffer.
-
Measure the luciferase or β-galactosidase activity according to the manufacturer's instructions using a luminometer or spectrophotometer.
-
Normalize the NFAT-reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the concentration of this compound to determine the inhibitory effect.
Conclusion
This compound (VIVIT peptide) is a specific and valuable tool for studying NFAT signaling in a variety of cell culture models. Its unique mechanism of action, which involves the disruption of the calcineurin-NFAT interaction, allows for the targeted investigation of NFAT-dependent cellular processes. While a precise IC50 value may be cell-type dependent and is not consistently reported, the effective concentrations provided in these notes, along with the detailed protocols, offer a solid foundation for researchers to successfully incorporate this inhibitor into their experimental designs. Careful optimization of inhibitor concentration and treatment duration for each specific cell line and experimental condition is recommended for achieving robust and reproducible results.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
NFAT Inhibitor-2 dosage and concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response, as well as in the development and function of various other tissues, including the nervous, cardiovascular, and skeletal systems.[1][2] The activation of NFAT is tightly regulated by the calcium-calcineurin signaling pathway.[1][2][3] An increase in intracellular calcium concentration activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1][3] In the nucleus, NFAT binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[3]
NFAT Inhibitor-2, a synthetic peptide also known as VIVIT, is a highly selective inhibitor of the NFAT signaling pathway.[2][4][5] It acts by binding to calcineurin and specifically blocking its interaction with NFAT, thereby preventing NFAT dephosphorylation and subsequent nuclear translocation.[2][4][5] Unlike calcineurin inhibitors such as cyclosporin (B1163) A and tacrolimus, VIVIT does not affect the phosphatase activity of calcineurin on other substrates, offering a more targeted inhibition of the NFAT pathway.[2][4] To facilitate its entry into cells, the VIVIT peptide is often conjugated to a cell-penetrating peptide (CPP), such as an 11-arginine motif (11R-VIVIT) or dNP2 (dNP2-VIVIT).[3][6]
These application notes provide a summary of effective dosages and concentrations of this compound for various experimental models and detailed protocols for its use in both in vitro and in vivo research.
Data Presentation: Dosage and Concentration
The following tables summarize the effective concentrations and dosages of this compound (VIVIT and its cell-permeable variants) reported in various experimental settings.
In Vitro Applications
| Cell Type | Application | Inhibitor | Concentration | Observed Effect |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of pro-inflammatory cytokine expression | 11R-VIVIT | Dose-dependent | Significantly inhibited LPS and LPS/IFN-γ induced IL-12 p40, IL-12 p70, IL-23, and TNF secretion.[7] |
| Murine Splenic CD4+ T cells | Inhibition of cytokine secretion | 11R-VIVIT | Dose-dependent | Reduced IFN-γ mRNA and protein expression upon stimulation.[7] |
| Murine Naive T cells | Regulation of T-cell differentiation | dNP2-VIVIT | 1 µM | Specifically regulated the differentiation of Th1 and Th17 cells.[3] |
| Human Podocytes | Amelioration of high glucose-induced injury | 11R-VIVIT | 100 nM | Reduced NFAT2 expression and attenuated filtration barrier dysfunction.[8] |
| Human Limbal Epithelial Stem Cells (hLESCs) | Inhibition of cell proliferation | VIVIT | 1 µM (14 days) | Inhibited the protein expression of NFATC2 and cell proliferation markers.[1] |
| A20 cells (expressing NFAT4-GFP) | Inhibition of NFAT nuclear translocation | VIVIT nanoparticles | 50 mg/mL | Inhibited the nuclear translocation of NFAT4-GFP.[9] |
In Vivo Applications
| Animal Model | Application | Inhibitor | Dosage | Administration Route | Regimen | Observed Effect |
| Mouse (Experimental Autoimmune Encephalomyelitis) | Amelioration of autoimmune neuroinflammation | dNP2-VIVIT | 100 µg | Intraperitoneal | Every other day from day 7 | Significantly lower clinical scores compared to controls.[3] |
| Mouse (Experimental Autoimmune Encephalomyelitis) | Amelioration of autoimmune neuroinflammation | 11R-VIVIT | 100 µg - 400 µg | Intraperitoneal | Every other day from day 7 | Partial effects on controlling EAE severity at the higher dose.[3] |
| Mouse (Piroxicam-induced colitis in Il10-/- mice) | Amelioration of colitis | 11R-VIVIT | 0.5 - 10 mg/kg | Systemic | Every other day for two weeks | Significant improvement in colitis scores and reduced colonic inflammation.[7] |
| Mouse (Diabetic nephropathy in db/db mice) | Amelioration of diabetic nephropathy | 11R-VIVIT | Not specified | Not specified | Not specified | Ameliorated diabetic nephropathy and podocyte injury.[6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NFAT-Dependent Cytokine Production in Macrophages
This protocol describes the use of 11R-VIVIT to inhibit the production of pro-inflammatory cytokines in bone marrow-derived macrophages (BMDMs).
Materials:
-
11R-VIVIT peptide
-
Control peptide (e.g., 11R-VEET)
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-12 p40, TNF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of 11R-VIVIT and the control peptide in sterile water or PBS. Further dilute the peptides to the desired working concentrations in complete cell culture medium.
-
Inhibitor Treatment: Pre-treat the BMDMs with various concentrations of 11R-VIVIT or the control peptide for 1 hour.[7]
-
Cell Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 10 ng/mL) to the wells.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vivo Amelioration of Experimental Colitis in Mice
This protocol outlines the systemic administration of 11R-VIVIT in a mouse model of experimental colitis.[7]
Materials:
-
11R-VIVIT peptide
-
Control peptide (e.g., 11R-VEET)
-
Sterile PBS
-
Mouse model of colitis (e.g., piroxicam-induced colitis in Il10-/- mice)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Inhibitor Preparation: Dissolve the 11R-VIVIT and control peptides in sterile PBS to the desired concentration for injection.
-
Animal Dosing: Administer the prepared 11R-VIVIT or control peptide solution to the mice via intraperitoneal injection. Dosages can range from 0.5 to 10 mg/kg.[7]
-
Treatment Regimen: Repeat the injections every other day for the duration of the experiment (e.g., two weeks).[7]
-
Monitoring: Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues (e.g., colon) for histological analysis and measurement of inflammatory markers.
Mandatory Visualizations
Caption: NFAT Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of the immune response, and its dysregulation is implicated in various diseases. NFAT inhibitors are valuable tools for studying and potentially treating immune disorders, inflammatory conditions, and other related pathologies. This document provides detailed information on the solubility and preparation of a specific small molecule, NFAT Inhibitor-2, for research applications.
This compound is a potent inhibitor of calcineurin-NFAT signaling.[1] Calcineurin, a serine/threonine protein phosphatase regulated by Ca2+ and calmodulin, dephosphorylates NFAT, leading to its nuclear translocation and activation of gene transcription.[1] By inhibiting this interaction, this compound has potential applications in researching inflammatory diseases, autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.[1]
Physicochemical Properties and Solubility
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in various solvent systems.
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.66 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.66 mM) | Clear solution |
It is important to note that for in vivo experiments with continuous dosing over extended periods (e.g., more than half a month), the corn oil-based formulation should be used with caution.[1]
Preparation of Stock Solutions and Working Solutions
Materials
-
This compound (Solid form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Corn oil
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the inhibitor.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 446.5 g/mol ), add 224 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Preparation of Working Solutions for In Vivo Studies
Protocol 1: DMSO and Corn Oil Formulation
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.[1]
Protocol 2: Multi-Solvent Formulation
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
NFAT Signaling Pathway and Inhibition
The following diagram illustrates the calcineurin-NFAT signaling pathway and the point of action for NFAT inhibitors.
Caption: NFAT Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Preparation and Use
The following diagram outlines a general workflow for preparing and using this compound in a research setting.
Caption: General experimental workflow for this compound.
Appendix: Information on NFAT Inhibitor (VIVIT Peptide)
While the primary focus of this document is this compound, another widely referenced molecule is the "NFAT Inhibitor" or "VIVIT peptide". It is important to distinguish between these two compounds.
Table 2: Solubility of NFAT Inhibitor (VIVIT Peptide)
| Solvent | Concentration |
| Water | 2 mg/mL[2] |
| Water | 10 mg/mL[3] |
| Water | 50 mg/mL (Sonication recommended)[4] |
| DMSO | 15 mg/mL[3] |
| DMSO | 100 mg/mL (59.38 mM) - Use fresh DMSO[5] |
| DMSO | 10 mM (Sonication recommended)[4] |
Storage of NFAT Inhibitor (VIVIT Peptide):
-
Solid: Store at -20°C for up to 3 years.[6]
-
In Solvent: Store at -80°C for up to 1 year or at -20°C for up to 1 month.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][7]
This peptide inhibitor is a selective inhibitor of the calcineurin-mediated dephosphorylation of NFAT and does not disrupt other calcineurin-dependent pathways. It has been used to identify NFAT target genes across various cell types.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NFAT Inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivochem.net [invivochem.net]
- 7. NFAT Inhibitor - CAS 249537-73-3 - Calbiochem | 480402 [merckmillipore.com]
Measuring NFAT Activation with a Reporter Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial to the immune response, as well as the development and function of the cardiac, skeletal muscle, and nervous systems.[1][2][3] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm.[4][5] Cellular stimulation triggers a signaling cascade that leads to their dephosphorylation, nuclear translocation, and subsequent activation of target gene expression.[2][6][7] A common and effective method for quantifying NFAT activation is through the use of a reporter gene assay, which provides a sensitive and high-throughput-compatible readout of signaling pathway activity.
This document provides detailed application notes and protocols for measuring NFAT activation using a luciferase-based reporter assay.
Principle of the NFAT Reporter Assay
The NFAT reporter assay utilizes a genetically engineered reporter construct.[8] This construct contains a promoter with multiple tandem repeats of the NFAT response element (NFAT-RE) positioned upstream of a reporter gene, typically firefly luciferase.[9][10] When NFAT is activated and translocates to the nucleus, it binds to these response elements, driving the expression of the luciferase enzyme.[3][8] The amount of light produced upon the addition of a luciferase substrate is directly proportional to the amount of activated NFAT, providing a quantitative measure of pathway activation.[3]
NFAT Signaling Pathway
The canonical NFAT activation pathway is initiated by an increase in intracellular calcium levels.[2][6] Stimulation of cell surface receptors, such as the T-cell receptor (TCR), leads to the activation of phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[1][7] This rise in intracellular calcium activates calcineurin, a serine/threonine phosphatase.[2][4] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and promoting its translocation into the nucleus.[1][11] Once in the nucleus, NFAT can bind to DNA and, often in cooperation with other transcription factors like AP-1, regulate the expression of target genes.[1][12]
Caption: The NFAT signaling pathway.
Experimental Protocol: NFAT Luciferase Reporter Assay
This protocol provides a general framework for performing an NFAT luciferase reporter assay. Optimization of cell number, reagent concentrations, and incubation times may be necessary for specific cell types and experimental conditions.[13]
Materials:
-
NFAT reporter cell line (e.g., Jurkat, HEK293, or THP-1 cells stably expressing an NFAT-luciferase reporter construct)[14][15][16]
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[15][16]
-
White, opaque 96-well microplates suitable for luminescence readings[14]
-
Test compounds (agonists or antagonists of the NFAT pathway)
-
Positive control activator (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies for T-cells)[14][16]
-
Luciferase assay reagent (containing substrate and lysis buffer)
-
Luminometer
Workflow:
Caption: Experimental workflow for the NFAT reporter assay.
Procedure:
-
Cell Seeding:
-
Culture the NFAT reporter cells according to the supplier's recommendations.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a predetermined optimal density (e.g., 25,000 to 50,000 cells per well in 90 µL of medium).[13][14][15]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and controls at 10X the final desired concentration in culture medium.
-
Add 10 µL of the diluted compounds or controls to the appropriate wells.
-
Controls:
-
Unstimulated Control (Negative Control): Cells treated with vehicle (e.g., DMSO) only.
-
Stimulated Control (Positive Control): Cells treated with a known NFAT activator (e.g., 1 µM Ionomycin and 30 nM PMA).[14]
-
Cell-Free Control: Wells containing medium but no cells, to determine background luminescence.[14]
-
-
-
Incubation:
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[14]
-
Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis and a stable luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer. The integration time will depend on the signal intensity.
-
Data Presentation and Analysis
The raw data will be in the form of Relative Light Units (RLU) from the luminometer. Data should be processed and presented in a clear, tabular format.
Data Analysis:
-
Background Subtraction: Subtract the average RLU of the cell-free control wells from all other readings.
-
Fold Induction: To normalize the data and account for variations in cell number and viability, express the results as "Fold Induction" over the unstimulated control.
-
Fold Induction = (RLU of treated sample) / (Average RLU of unstimulated control)
-
Example Data Table:
| Treatment Group | Concentration | Average RLU (n=3) | Standard Deviation | Fold Induction |
| Unstimulated Control | - | 5,230 | 450 | 1.0 |
| Positive Control (PMA/Ionomycin) | 30 nM / 1 µM | 155,890 | 12,340 | 29.8 |
| Compound A | 1 µM | 88,910 | 7,820 | 17.0 |
| Compound A | 10 µM | 124,560 | 10,980 | 23.8 |
| Compound B (Inhibitor) | 1 µM | 150,230 | 11,500 | 28.7 |
| Compound B (Inhibitor) + Stimulant | 1 µM | 25,670 | 2,130 | 4.9 |
Troubleshooting Common Issues
Effective troubleshooting is key to obtaining reliable and reproducible data.
Caption: Troubleshooting flowchart for the NFAT reporter assay.
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. NFAT [bio.davidson.edu]
- 3. signosisinc.com [signosisinc.com]
- 4. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NFAT signaling in neural development and axon growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. abeomics.com [abeomics.com]
Application Notes and Protocols for NFAT Inhibitor-2 in T-Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response.[1] First identified as an activator of Interleukin-2 (IL-2) transcription in T-cells, NFAT proteins are now known to be expressed in most cells of the immune system and are involved in the development and function of not only the immune system but also the cardiac, skeletal muscle, and nervous systems.[1] The activation of NFAT is a key event in T-cell activation, making it a significant target for immunosuppressive therapies.[1] NFAT Inhibitor-2, a peptide-based inhibitor, offers a specific tool to investigate the role of the NFAT signaling pathway in T-cell activation and to explore its therapeutic potential.
Mechanism of Action of this compound
NFAT proteins are primarily regulated by calcium/calcineurin signaling.[2] Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the activation of phospholipase C (PLC), which generates inositol-1,4,5-trisphosphate (IP3).[1][2] IP3 binding to its receptor on the endoplasmic reticulum (ER) causes the release of calcium (Ca2+) into the cytoplasm.[1][2] This increase in intracellular Ca2+ activates calcineurin, a serine/threonine phosphatase.[3]
Activated calcineurin then dephosphorylates NFAT proteins that are located in the cytoplasm in their phosphorylated, inactive state.[4] Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus.[4] In the nucleus, NFAT cooperates with other transcription factors, such as AP-1, to induce the expression of a wide range of genes essential for T-cell activation, including cytokines like IL-2, and other molecules required for a productive immune response.[5]
This compound is a selective inhibitor of the calcineurin-mediated dephosphorylation of NFAT.[6][7] It is often based on the VIVIT peptide sequence, which mimics the PxIxIT motif on NFAT that is responsible for docking to calcineurin. By competitively binding to the NFAT docking site on calcineurin, the inhibitor prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking NFAT-dependent gene transcription.[8] A key advantage of this inhibitor is its specificity; it does not disrupt other calcineurin-dependent pathways that are not mediated by NFAT.[6][9] For cellular applications, the inhibitor is often conjugated to a cell-penetrating peptide, such as poly-arginine (e.g., 11R-VIVIT), to facilitate its entry into cells.
Data Presentation: Efficacy of this compound (VIVIT Peptides)
The following tables summarize the quantitative effects of VIVIT-based NFAT inhibitors on various aspects of T-cell and macrophage function.
| Inhibitor | Cell Type | Assay | Target | Effect | Concentration/Dose | Reference |
| 11R-VIVIT | Murine Bone Marrow-Derived Macrophages (BMDMs) | ELISA | IL-12 p40 | Dose-dependent inhibition of protein expression | 1-10 µM | [10] |
| 11R-VIVIT | Murine Bone Marrow-Derived Macrophages (BMDMs) | ELISA | IL-12 p70 | Significant inhibition | 10 µM | [10] |
| 11R-VIVIT | Murine Bone Marrow-Derived Macrophages (BMDMs) | ELISA | IL-23 | Significant inhibition | 10 µM | [10] |
| 11R-VIVIT | Murine Bone Marrow-Derived Macrophages (BMDMs) | ELISA | TNF | Significant inhibition | 10 µM | [10] |
| 11R-VIVIT | Splenic CD4+ T-cells (murine) | ELISA | IFN-γ | Dose-dependent reduction in protein secretion | 1-10 µM | [10] |
| dNP2-VIVIT | Naive CD4+ T-cells (murine) under Th1 polarizing conditions | ELISA | IFN-γ | Significant inhibition of production | 1 µM | [3] |
| dNP2-VIVIT | Naive CD4+ T-cells (murine) under Th17 polarizing conditions | ELISA | IL-17A | Significant inhibition of production | 1 µM | [3] |
| dNP2-VIVIT | Naive CD4+ T-cells (murine) under Th2 polarizing conditions | ELISA | IL-4 and IL-13 | No significant inhibition | 1 µM | [3] |
| Sim-2-VIVIT | Human CD4+ and CD8+ T-cells | IL-2 Production Assay | IL-2 | Inhibition of IL-2 production | Not specified | [11] |
Mandatory Visualizations
Caption: NFAT signaling pathway in T-cell activation and the point of intervention for this compound.
Caption: General experimental workflow for studying the effects of this compound on T-cell activation.
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol outlines the measurement of T-cell proliferation by monitoring the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
-
Phosphate Buffered Saline (PBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
This compound (cell-permeable, e.g., 11R-VIVIT)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and Ionomycin)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or culture a T-cell line to the desired density.
-
CFSE Labeling: a. Wash the cells twice with PBS. b. Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. c. Add CFSE stock solution to a final concentration of 1-5 µM. d. Incubate for 10-20 minutes at 37°C, protected from light. e. Quench the staining reaction by adding 5 volumes of ice-cold complete medium. f. Incubate for 5 minutes on ice. g. Wash the cells three times with complete medium to remove excess CFSE.
-
Cell Plating and Treatment: a. Resuspend the CFSE-labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL. b. Plate the cells in a 96-well plate. c. Add various concentrations of this compound to the designated wells. Include vehicle-only and no-treatment controls. d. Pre-incubate with the inhibitor for 1-2 hours at 37°C.
-
T-Cell Activation: a. Add T-cell activation stimuli to the wells (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL). b. Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash them with FACS buffer. b. Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel. c. Analyze the data by gating on the live cell population and observing the generational dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.
Cytokine Production Assay by ELISA
This protocol describes the quantification of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
T-cells treated and stimulated as described in the CFSE protocol (steps 1, 3, and 4)
-
Cytokine ELISA kit (specific for the cytokine of interest, e.g., human IL-2) containing:
-
Capture antibody
-
Detection antibody (biotinylated)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
-
ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the capture antibody in coating buffer as per the manufacturer's instructions. b. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of assay diluent to each well to block non-specific binding. c. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Wash the plate three times with wash buffer. b. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. c. Collect the supernatants from the stimulated T-cell cultures. d. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. e. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: a. Wash the plate four times with wash buffer. b. Dilute the biotinylated detection antibody in assay diluent. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: a. Wash the plate four times with wash buffer. b. Dilute the Streptavidin-HRP conjugate in assay diluent. c. Add 100 µL of the diluted conjugate to each well. d. Incubate for 30 minutes at room temperature, protected from light.
-
Signal Development and Measurement: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops. d. Stop the reaction by adding 50 µL of stop solution to each well. e. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. b. Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
NFAT Reporter Gene Assay
This protocol details the use of a reporter cell line (e.g., Jurkat cells stably expressing an NFAT-driven luciferase reporter) to specifically measure NFAT transcriptional activity.
Materials:
-
NFAT reporter Jurkat cell line
-
Complete RPMI-1640 medium
-
This compound
-
T-cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: a. Harvest the NFAT reporter Jurkat cells and resuspend them in fresh medium. b. Plate the cells at a density of approximately 40,000 cells per well in a 96-well plate.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound. b. Add the inhibitor to the appropriate wells. Include vehicle-only and no-treatment controls. c. Pre-incubate for 1-2 hours at 37°C.
-
Cell Stimulation: a. Prepare a stimulation solution (e.g., PMA at a final concentration of 15 nM and Ionomycin at 0.5 µM). b. Add the stimulation solution to the wells. c. Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase assay reagent to each well. c. Incubate for 10-15 minutes at room temperature, protected from light, with gentle rocking.
-
Signal Measurement: a. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (from cell-free wells) from all readings. b. Normalize the luminescence signal of the treated groups to the stimulated control group to determine the percentage of inhibition.
Conclusion
This compound is a valuable tool for dissecting the intricacies of T-cell activation and for exploring the therapeutic potential of targeting the NFAT pathway. The provided protocols offer a framework for investigating the effects of this inhibitor on key T-cell functions. By employing these methods, researchers can gain a deeper understanding of the role of NFAT in immune regulation and its implications for various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The transcription factor NFAT promotes exhaustion of activated CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of NFAT mediates IL-2 expression in memory, but not naïve, CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell permeable NFAT inhibitory peptide Sim-2-VIVIT inhibits T-cell activation and alleviates allergic airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NFAT Inhibitor-2 in Mouse Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NFAT inhibitors, with a specific focus on the conceptual application of "NFAT Inhibitor-2" and detailed protocols for analogous, well-characterized inhibitors in preclinical mouse models of autoimmune diseases. The provided data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the NFAT signaling pathway.
Introduction to NFAT Signaling in Autoimmunity
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for T-cell activation and the expression of various cytokines.[1][2] The calcineurin-NFAT signaling pathway is a key regulator of immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[3][4] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT proteins, leading to their nuclear translocation and the transcription of pro-inflammatory genes like IL-2, IL-4, and IFN-γ.[1][5] Inhibiting this pathway is a validated strategy for immunosuppression, as evidenced by the clinical use of calcineurin inhibitors like cyclosporine A and tacrolimus.[4] However, these agents have broad effects and can cause significant side effects.[6] More specific NFAT inhibitors are being developed to offer a better therapeutic window. "this compound" is described as a potent inhibitor of calcineurin-NFAT signaling, suggesting its potential for research in inflammatory and autoimmune disorders.[7][8]
NFAT Signaling Pathway
The following diagram illustrates the canonical calcineurin-NFAT signaling pathway in T-cells and the points of inhibition.
References
- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of lupus-prone mice with a dual inhibitor of TLR7 and TLR9 leads to reduction of autoantibody production and amelioration of disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic inhibition of NFATC2 attenuates asparaginase hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
Application Note: Protocols for Assessing NFAT Nuclear Translocation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for regulating the expression of genes involved in the immune response, cell differentiation, and development.[1][2] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation that leads to sustained increases in intracellular calcium ([Ca2+]i), the calcium-dependent phosphatase calcineurin is activated.[2][3][4] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization sequence (NLS) and promoting its rapid translocation into the nucleus.[1][3] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[5] The translocation of NFAT is a pivotal event in signal transduction pathways, making its assessment a critical tool for immunology research and for screening potential immunomodulatory drugs. This document provides detailed protocols for quantifying NFAT nuclear translocation using various established methods.
NFAT Signaling Pathway
The activation of NFAT is primarily controlled by intracellular calcium signaling. An external stimulus, such as T-cell receptor (TCR) engagement, leads to a cascade of events culminating in the release of Ca2+ from the endoplasmic reticulum and influx from the extracellular space.[4] This sustained elevation in cytosolic Ca2+ activates calcineurin, which dephosphorylates cytoplasmic NFAT.[3] This dephosphorylation event unmasks the NLS, leading to NFAT's import into the nucleus, where it activates gene expression.[1][3] The process is reversible; when intracellular calcium levels decrease, NFAT is rephosphorylated by kinases and exported back to the cytoplasm.[1][3]
Experimental Workflow for Assessing NFAT Translocation
A typical experiment to assess NFAT nuclear translocation involves several key stages, from initial cell culture and stimulation to final data acquisition and analysis. The choice of specific techniques will depend on the experimental goals, required throughput, and available equipment.
Experimental Protocols
Method 1: Immunofluorescence (IF) Microscopy
This method allows for the direct visualization of NFAT localization within fixed cells. It is a robust, well-established technique suitable for detailed morphological analysis.
Principle: Cells are treated with a stimulus to induce NFAT translocation, then fixed and permeabilized. A primary antibody specific to an NFAT isoform is used to label the protein, followed by a fluorescently-conjugated secondary antibody. A nuclear counterstain (e.g., DAPI) is used to identify the nucleus. Images are captured using a fluorescence microscope.
Protocol:
-
Cell Plating: Seed cells (e.g., HeLa, Jurkat, or primary T-cells) onto sterile glass coverslips in a 24-well plate and culture until they reach desired confluency (approx. 70-80%).[6]
-
Stimulation: Treat cells with an NFAT-activating stimulus (e.g., 200 ng/mL PMA and 15 µM Ionomycin) for a predetermined time (e.g., 30 minutes). Include an unstimulated (vehicle) control.[7]
-
Fixation: Aspirate the culture medium and rinse cells briefly with 1X Phosphate Buffered Saline (PBS). Fix the cells by adding 4% formaldehyde (B43269) in PBS and incubating for 15 minutes at room temperature.[8]
-
Washing: Rinse the cells three times with 1X PBS for 5 minutes each.[8]
-
Permeabilization & Blocking:
-
Primary Antibody Incubation: Dilute the primary antibody against the target NFAT isoform (e.g., NFATc1, NFATc2) in Antibody Dilution Buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's recommendation. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C.[8]
-
Secondary Antibody Incubation: Rinse the cells three times in 1X PBS for 5 minutes each. Incubate with a fluorochrome-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in Antibody Dilution Buffer for 1-2 hours at room temperature, protected from light.[8]
-
Counterstaining and Mounting: Rinse three times in 1X PBS for 5 minutes each, protected from light.[8] Add a drop of mounting medium containing a nuclear counterstain (e.g., DAPI) to a microscope slide, and carefully place the coverslip cell-side down.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Capture images for the NFAT signal (e.g., FITC/GFP channel) and the nuclear signal (e.g., DAPI channel).
Quantitative Analysis: The degree of translocation can be quantified by measuring the fluorescence intensity of the NFAT signal in the nucleus versus the cytoplasm. Image analysis software (e.g., ImageJ) can be used to define nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI stain and calculate the ratio of nuclear-to-cytoplasmic fluorescence.
Method 2: Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the amount of NFAT protein present in the nuclear and cytoplasmic compartments.
Principle: Cells are lysed using a gentle hypotonic buffer that leaves the nuclei intact. The cytoplasmic and nuclear fractions are then separated by differential centrifugation. The amount of NFAT protein in each fraction is subsequently quantified by Western blotting.
Protocol:
-
Cell Culture and Stimulation: Grow cells in culture dishes (e.g., 10 cm dish) to ~90% confluency. Stimulate cells as described in the IF protocol.
-
Harvesting: After stimulation, wash cells with ice-cold PBS and harvest them by scraping. Pellet the cells by centrifugation at 500 x g for 5 minutes.[10]
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in an appropriate volume of ice-cold hypotonic lysis buffer (e.g., Thermo Fisher NE-PER CER I).[10]
-
Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.[10]
-
Add a second buffer (e.g., NE-PER CER II), vortex for 5 seconds, incubate on ice for 1 minute, and vortex again for 5 seconds.[10]
-
Centrifuge the tube at ~16,000 x g for 5 minutes at 4°C.[10]
-
Immediately transfer the supernatant, which is the cytoplasmic extract, to a new pre-chilled tube.[10]
-
-
Nuclear Extraction:
-
Resuspend the remaining pellet in ice-cold nuclear extraction buffer (e.g., NE-PER NER).[10]
-
Vortex on the highest setting for 15 seconds, then place on ice for 10 minutes. Repeat this cycle four times to ensure complete nuclear lysis.[10]
-
Centrifuge at ~16,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant, which contains the nuclear extract, to a new pre-chilled tube.[10]
-
-
Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Include loading controls to verify the purity of the fractions: a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1).[10][11]
-
Perform SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a primary antibody against NFAT, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Analysis: Densitometry analysis of the Western blot bands can be used to determine the relative amount of NFAT in the nuclear and cytoplasmic fractions.
Method 3: High-Content Imaging and Imaging Flow Cytometry
These automated methods allow for high-throughput, quantitative analysis of NFAT translocation in large cell populations, making them ideal for drug screening.[12][13]
Principle: Similar to standard immunofluorescence, cells are stained for NFAT and the nucleus. An automated imaging system (high-content imager or imaging flow cytometer) acquires images of thousands of individual cells.[12] Software then analyzes these images to quantify the degree of colocalization between the NFAT and nuclear signals for each cell.[14] A common metric is the "Similarity Score," which is derived from the Pearson's correlation coefficient of the pixel intensities of the NFAT and nuclear stain images within the nuclear area.[7][15] A high positive score indicates nuclear translocation.[7]
Protocol:
-
Assay Preparation: Plate and stimulate cells in multi-well plates (e.g., 96- or 384-well) suitable for high-content imaging.
-
Staining: Perform immunofluorescent staining as described in Method 1.
-
Image Acquisition: Use a high-content imaging system or an imaging flow cytometer (e.g., ImageStream®) to automatically acquire images from each well.[14]
-
Image Analysis: Use the instrument's analysis software to identify individual cells and their nuclei. The software calculates a translocation metric for each cell, such as the nuclear/cytoplasmic intensity ratio or a similarity score.[7][14]
Quantitative Analysis: The output is a quantitative measurement of NFAT translocation on a per-cell basis, averaged across the population in each well. This allows for robust statistical analysis and the generation of dose-response curves.
Method 4: Reporter Gene Assays
This is a functional assay that measures the transcriptional activity of NFAT rather than its physical location.
Principle: This method utilizes a reporter cell line that has been engineered to express a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a promoter containing multiple NFAT response elements (NFAT-RE).[5][16] When NFAT translocates to the nucleus and binds to the NFAT-RE, it drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to NFAT transcriptional activity.[5]
Protocol (using a Luciferase Reporter Cell Line):
-
Cell Plating: Seed the NFAT reporter cell line (e.g., Jurkat-NFAT-Luc) into a white, clear-bottom 96-well plate.[17]
-
Stimulation/Compound Treatment: Add test compounds and/or NFAT-activating stimuli (e.g., PMA/Ionomycin, anti-CD3/CD28 antibodies) to the wells.[17]
-
Incubation: Incubate the plate for a period sufficient for gene transcription and protein expression (typically 5-24 hours) at 37°C in a 5% CO2 incubator.[18]
-
Signal Detection: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent) to each well.[17] This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Measurement: After a brief incubation at room temperature (e.g., 15-30 minutes) to stabilize the signal, measure the luminescence using a plate-reading luminometer.[18]
Quantitative Analysis: The data are typically expressed as fold induction of luciferase activity over an unstimulated control. This method is highly amenable to high-throughput screening for agonists or inhibitors of the NFAT pathway.
Data Presentation: Quantitative Analysis of NFAT Translocation
Quantitative data from NFAT translocation experiments can be summarized to compare the effects of different stimuli, inhibitors, or treatment durations.
Table 1: Dose-Dependent Inhibition of NFAT1 Translocation by Tacrolimus (B1663567) in Jurkat T-cells. Data adapted from a study using imaging flow cytometry to measure NFAT1 nuclear translocation after stimulation with PMA/Ionomycin.[7]
| Tacrolimus Conc. (nM) | Mean NFAT1 Translocation (Rd Value) | Standard Error | % Inhibition |
| 0 (Stimulated Control) | 2.8 | 0.2 | 0% |
| 0.1 | 2.1 | 0.3 | 25% |
| 1 | 1.5 | 0.2 | 46% |
| 10 | 0.9 | 0.1 | 68% |
| 100 | 0.4 | 0.1 | 86% |
| 1000 | 0.2 | 0.1 | 93% |
Table 2: Time-Course of NFAT1 Translocation and Downstream Cytokine Expression. Data adapted from a study in human whole blood stimulated with PMA/Ionomycin.[7]
| Time After Stimulation | NFAT1 Nuclear Translocation (% of Max) | IFNγ Expression (% of Max) |
| 0 hours | 0% | 0% |
| 0.5 hours | 100% | 5% |
| 2 hours | 60% | 20% |
| 6 hours | 25% | 65% |
| 24 hours | <5% | 100% |
Note: The results shown are illustrative examples based on published data and may vary depending on the cell type, stimulus, and specific experimental conditions.
References
- 1. Nfat: ubiquitous regulator of cell differentiation and adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT [bio.davidson.edu]
- 3. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. usbio.net [usbio.net]
- 7. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
- 10. researchhub.com [researchhub.com]
- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. dp.univr.it [dp.univr.it]
- 15. researchgate.net [researchgate.net]
- 16. T Cell Activation Bioassay (NFAT) Protocol [promega.ca]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Commercial Sources and Application Notes for NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on NFAT Inhibitor-2 (CAS 422546-87-0) , a small molecule inhibitor of the calcineurin-NFAT signaling pathway. While specific experimental data and detailed protocols for this particular compound are not extensively available in peer-reviewed literature, this guide offers a compilation of available information from commercial suppliers, a general protocol for assessing its activity, and an overview of the targeted signaling pathway.
Introduction to this compound
This compound is a potent small molecule inhibitor of calcineurin-NFAT signaling.[1][2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a crucial role in activating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1][2] By inhibiting this pathway, this compound holds potential for research in a variety of fields, including inflammatory diseases, autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.[1][2]
Commercial Sources
This compound (CAS 422546-87-0) is available from several chemical suppliers. The following table summarizes some of the commercial sources. Please note that purity and formulation may vary between suppliers.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| MedChemExpress | This compound | 422546-87-0 | >98% | Provided as a solid or in DMSO solution.[2] |
| DC Chemicals | This compound | 422546-87-0 | Not specified | Potent inhibitor of calcineurin NFAT signaling.[1] |
| TargetMol | This compound | 422546-87-0 | >97% | |
| GlpBio | This compound | 422546-87-0 | Not specified | Effective inhibitor of the calcineurin NFAT signal.[3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S | [1] |
| Molecular Weight | 446.47 g/mol | [1] |
| CAS Number | 422546-87-0 | [1][2] |
| Appearance | Solid powder | MedChemExpress |
| Solubility | Soluble in DMSO | [2][4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Mechanism of Action and Signaling Pathway
This compound targets the calcineurin-NFAT signaling pathway. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it acts as a transcription factor to regulate the expression of various genes, including those involved in the immune response. This compound is proposed to inhibit this signaling cascade.
Experimental Protocols
NFAT Reporter Gene Assay
Objective: To determine the in vitro efficacy of this compound in blocking NFAT-mediated transcription.
Materials:
-
Jurkat T cells stably expressing an NFAT-luciferase reporter construct
-
This compound (CAS 422546-87-0)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain Jurkat-NFAT-luciferase cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of desired concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells. Incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) to induce NFAT activation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of treated wells to the vehicle control.
-
Plot the normalized luminescence against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.
Quantitative Data Summary
| Assay Type | Cell Line | Stimulus | IC₅₀ (µM) | Notes |
| NFAT Reporter Assay | Jurkat | PMA/Ionomycin | To be determined | Illustrates inhibition of NFAT transcriptional activity. |
| IL-2 Production Assay | Primary T-cells | anti-CD3/CD28 | To be determined | Measures inhibition of a key cytokine regulated by NFAT. |
| Calcineurin Phosphatase Assay | Purified enzyme | Phosphopeptide substrate | To be determined | Determines direct inhibition of calcineurin enzymatic activity. |
Disclaimer: The IC₅₀ values in the table above are placeholders and must be experimentally determined.
Conclusion
This compound (CAS 422546-87-0) is a commercially available small molecule that offers a promising tool for investigating the role of the calcineurin-NFAT signaling pathway in various biological processes and disease models. While detailed application notes and protocols are currently limited in the public domain, the information and the generalized protocol provided here serve as a starting point for researchers to design and execute experiments to characterize its biological activity. It is recommended to perform dose-response studies and appropriate controls to validate its effects in any new experimental system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NFAT Inhibitor-2 for T Cell Experiments
Welcome to the technical support center for NFAT Inhibitor-2 (NFATi-2). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using NFATi-2 in T cell-based experiments. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you optimize your results.
Disclaimer: this compound (NFATi-2) is used here as a representative example of a specific inhibitor targeting the NFAT signaling pathway for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a cell-permeable peptide that specifically disrupts the interaction between calcineurin and NFAT (Nuclear Factor of Activated T cells), preventing NFAT dephosphorylation.[1] This inhibition stops NFAT from translocating to the nucleus, thereby blocking the transcription of downstream target genes essential for T cell activation, such as Interleukin-2 (IL-2).[2][3] Unlike broader calcineurin inhibitors like Cyclosporin A or Tacrolimus (B1663567), its targeted action is designed to be more specific to the NFAT pathway.[4]
Q2: How do I reconstitute and store this compound? A2: NFATi-2 is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. To use, reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to six months.
Q3: What is a recommended starting concentration for my T cell experiments? A3: The optimal concentration is highly dependent on the T cell type (e.g., primary T cells vs. Jurkat cell line) and the specific experimental conditions. For initial dose-response experiments, a broad concentration range is recommended. A common starting point is to test concentrations from 100 nM to 25 µM.
Q4: Can NFATi-2 cause cell toxicity? A4: While NFATi-2 is designed for specific pathway inhibition, high concentrations may lead to off-target effects or cytotoxicity. It is also crucial to ensure the final concentration of the DMSO vehicle in your culture medium does not exceed 0.5% (v/v), as higher levels can be toxic to T cells.[5] A vehicle control (media with the highest DMSO concentration used) should always be included in your experiments.
NFAT Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical T cell receptor (TCR) signaling cascade leading to NFAT activation and highlights the specific point of intervention for NFATi-2.
Experimental Protocols
Protocol 1: Determining Optimal NFATi-2 Concentration (IC50)
This protocol outlines a dose-response experiment using an NFAT-responsive luciferase reporter Jurkat T cell line to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
TCR/CD3 Effector (NFAT) Jurkat cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
NFATi-2 stock solution (10 mM in DMSO)
-
T cell activator (e.g., anti-CD3 antibody or PMA/Ionomycin)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the NFAT-reporter Jurkat cells into a 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium. Incubate for 2-4 hours.
-
Inhibitor Preparation: Perform serial dilutions of the NFATi-2 stock solution in culture medium to create a 5X working concentration series.
-
Cell Treatment: Add 20 µL of the 5X NFATi-2 dilutions to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no treatment" wells. Incubate for 1-2 hours at 37°C.
-
T Cell Activation: Stimulate the cells by adding your chosen T cell activator. For example, use pre-coated anti-CD3 antibody plates or add a soluble activator like PMA (50 ng/mL) and Ionomycin (1 µM).
-
Incubation: Incubate the plate for 6-8 hours at 37°C with 5% CO2.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions and measure the luminescence signal using a luminometer.[6]
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
Data Presentation: Sample Dose-Response Data
The following table shows representative data from a dose-response experiment. The IC50 is determined from the concentration that yields 50% inhibition of the maximum signal.
| NFATi-2 Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0% |
| 0.1 | 135,000 | 10% |
| 0.5 | 97,500 | 35% |
| 1.0 | 75,000 | 50% |
| 5.0 | 22,500 | 85% |
| 10.0 | 15,000 | 90% |
| 25.0 | 14,500 | 90.3% |
This data is for illustrative purposes only.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NFATi-2.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| No observable effect of NFATi-2 | 1. Sub-optimal Concentration: The concentration used is too low for your specific T cell type. | Perform a wider dose-response curve (e.g., 10 nM to 50 µM) to determine the correct IC50 for your cells.[5] |
| 2. Inactive Compound: The stock solution may have degraded from improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the lyophilized powder and store it in single-use aliquots at -20°C. | |
| 3. Insufficient Incubation Time: The inhibitor may require a longer pre-incubation period, or the T cell activation period may be too short. | Conduct a time-course experiment (e.g., test inhibitor pre-incubation for 1, 2, and 4 hours, and T cell activation for 6, 12, and 24 hours). | |
| High levels of cell death, even at low concentrations | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.5% (v/v).[5] Always include a vehicle control with the highest DMSO concentration. |
| 2. Off-Target Cytotoxicity: The inhibitor may have off-target effects at the concentrations tested. | Perform a cell viability assay (e.g., Trypan Blue or a commercial viability kit) in parallel with your functional assay to distinguish specific inhibition from general toxicity. | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells. | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps. |
| 2. Pipetting Errors: Inaccurate dispensing of inhibitor or reagents. | Use calibrated pipettes. For small volumes, consider reverse pipetting techniques to improve accuracy. | |
| 3. Plate Edge Effects: Evaporation from the outer wells of the plate can concentrate media components and affect cell health. | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile water or media instead. |
References
- 1. Inhibition of nuclear factor of activated T cells (NFAT) c3 activation attenuates acute lung injury and pulmonary edema in murine models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 5. benchchem.com [benchchem.com]
- 6. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
troubleshooting NFAT reporter assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during Nuclear Factor of Activated T-cells (NFAT) reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high background luminescence in my negative/unstimulated control wells?
A: High background can mask the true signal from your experimental treatments. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Health & Density | Ensure cells are healthy and not overgrown. High cell density can lead to non-specific signaling. Optimize cell seeding density by performing a titration to find the lowest number of cells that still provides a robust signal upon stimulation. |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips for each sample to prevent cross-contamination. Ensure media and buffers are free of microbial contamination. |
| Constitutive Pathway Activity | Some cell lines may have a higher basal level of NFAT pathway activity. If possible, serum-starve cells for a few hours before stimulation to reduce baseline signaling. |
| Luciferase Substrate Quality | Luciferase substrate can degrade over time, leading to auto-luminescence. Prepare fresh substrate before each experiment and protect it from light.[1] |
| Plate Type | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk and maximize signal reflection.[1] |
Q2: My stimulated wells show a weak or no signal (low signal-to-noise ratio). What can I do?
A: A low signal-to-noise ratio can make it difficult to discern a true biological effect. Consider the following factors.
| Potential Cause | Recommended Solution |
| Suboptimal Stimulation | The concentration of your agonist (e.g., PMA, ionomycin, anti-CD3 antibody) may be too low. Perform a dose-response curve to determine the optimal concentration for maximal stimulation.[2] |
| Insufficient Incubation Time | The duration of stimulation may not be long enough for maximal reporter gene expression. An optimization experiment can determine the peak time for luciferase expression, typically ranging from 5 to 24 hours.[3][4] |
| Low Transfection Efficiency (for transient assays) | If using a transiently transfected reporter plasmid, low transfection efficiency is a common cause of weak signal. Optimize the DNA-to-transfection reagent ratio and ensure the plasmid DNA is of high quality.[5] |
| Cell Line Responsiveness | The chosen cell line may not be highly responsive to your specific stimulus. Ensure the cell line expresses the necessary receptors and signaling components. |
| Incorrect Assay Reagents | Verify that you are using the correct luciferase assay reagent for the type of luciferase in your reporter vector (e.g., firefly, Renilla). |
Q3: I'm observing high variability between my replicate wells (%CV is high). How can I improve consistency?
A: High variability between replicates can compromise the statistical significance of your results. Here are key areas to focus on for improvement.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | An uneven distribution of cells across the plate is a major source of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating. For adherent cells, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even settling. |
| Pipetting Inaccuracies | Small errors in pipetting volumes of cells, compounds, or reagents can lead to large differences in the final signal. Use calibrated pipettes and consider using a multichannel pipette for adding common reagents to minimize well-to-well variation.[5] |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature changes. Avoid using the outer wells for critical samples; instead, fill them with sterile media or PBS to create a humidity buffer. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 levels across all plates within the incubator. Avoid stacking plates, as this can lead to temperature gradients. |
| Normalization | For transient transfection assays, co-transfecting a control reporter (e.g., Renilla luciferase driven by a constitutive promoter) can help normalize for differences in transfection efficiency and cell number. |
Signaling Pathway and Experimental Workflow
NFAT Signaling Pathway
The diagram below illustrates the canonical NFAT signaling pathway, from receptor activation to gene transcription.
Caption: Overview of the NFAT signaling pathway leading to reporter gene expression.
General Experimental Workflow
This diagram outlines the typical steps involved in performing an NFAT luciferase reporter assay.
Caption: Step-by-step workflow for a typical NFAT reporter assay.
Experimental Protocols
Protocol 1: NFAT Reporter Assay Using Jurkat Cells
This protocol is adapted for a suspension cell line, such as the Jurkat NFAT-luciferase reporter cell line.
Materials:
-
NFAT Reporter Jurkat Cells
-
Assay Medium: RPMI 1640 + 10% FBS + 1% Pen/Strep[2]
-
Stimulants: Anti-CD3 antibody, Ionomycin, Phorbol 12-myristate 13-acetate (PMA)
-
White, opaque 96-well assay plates
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NFAT Reporter Jurkat cells at a density of approximately 40,000 cells per well in 90 µl of assay medium into a white, opaque 96-well plate.[6] Include wells without cells for background luminescence measurement.[2]
-
Compound Addition (for inhibitor screening): If screening for inhibitors, add 10 µl of your test compound dilutions to the appropriate wells. For control wells, add 10 µl of vehicle. Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation:
-
Prepare a 10X stock of your stimulus (e.g., 20 nM PMA and 1 µM Ionomycin).
-
Add 10 µl of the 10X stimulus to each well (except for unstimulated controls).
-
For unstimulated controls, add 10 µl of assay medium.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[2] This time may be optimized for your specific system.[4]
-
Luminescence Reading:
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Calculate the fold induction by dividing the background-subtracted luminescence of the stimulated wells by the background-subtracted luminescence of the unstimulated control wells.[2]
-
Optimization of Assay Parameters
The following table provides a summary of parameters that can be optimized to reduce variability and improve assay performance.
| Parameter | Range for Optimization | Expected Outcome of Optimization |
| Cell Density (Jurkat/NFAT-luc) | 0.25 x 10⁵ - 2 x 10⁵ cells/well[3] | Determine the optimal cell number that provides a robust signal without being in the non-linear range of the assay. |
| Stimulation Time | 4 - 24 hours[3] | Identify the time point of peak luciferase expression to maximize the signal-to-noise ratio. |
| PMA Concentration | 1 - 50 ng/mL | Find the EC50 for maximal NFAT activation in your cell system. |
| Ionomycin Concentration | 0.1 - 2 µM[7] | Determine the optimal calcium influx to trigger a strong but not cytotoxic response. |
| Final DMSO Concentration | ≤ 0.5%[7] | Ensure the solvent concentration is consistent across all wells and does not impact cell viability or enzyme activity. |
References
Technical Support Center: NFAT Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nuclear Factor of Activated T-cells (NFAT) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your NFAT inhibition experiments.
Problem 1: High Background Signal in NFAT Reporter Assays
High background in luciferase or fluorescent reporter assays can mask the true effect of your inhibitor.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reagent or Plate Issues | Use opaque, white-walled plates for luminescence assays to reduce crosstalk and background.[1][2] Black plates can also offer a good signal-to-noise ratio.[1] Prepare fresh lysis buffer and luciferase substrate, and use dedicated pipetting equipment to avoid contamination.[1] |
| High Basal NFAT Activity | The chosen cell line may have high endogenous NFAT activity. Consider using a different cell line with lower basal activity. Titrate the amount of NFAT reporter plasmid transfected to find a concentration that gives a good signal-to-noise ratio.[1] |
| "Leaky" Promoter in Reporter Construct | The minimal promoter in your reporter construct might have some basal activity. Ensure you are using a well-characterized reporter with a minimal promoter that is highly dependent on NFAT binding for activation. |
| Luminometer Settings | If adjustable, lower the photomultiplier tube (PMT) gain on your luminometer to reduce background noise.[1] Always include "no-cell" and "no-plasmid" controls to determine the background from reagents and cells, respectively, and subtract this from your experimental values.[1] |
Problem 2: Inconsistent or Non-reproducible Inhibitor Potency (IC50)
Variability in inhibitor potency can arise from several experimental factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inhibitor Stability and Solubility | Prepare fresh dilutions of your inhibitor for each experiment from a frozen stock. Some inhibitors, like the VIVIT peptide, may have limited stability in solution.[3] Ensure complete solubilization of the inhibitor in the appropriate solvent (e.g., fresh DMSO for VIVIT peptide) before adding it to your cell culture medium.[4] |
| Cell Health and Density | Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm that the inhibitor concentrations used are not causing cytotoxicity.[5][6][7] Seed cells at a consistent density across all wells, as variations in cell number can affect the results. |
| Incubation Times | Optimize the pre-incubation time with the inhibitor before stimulating the cells. Also, optimize the stimulation time to achieve a robust NFAT activation signal. |
| Assay Reagent Variability | Use the same batch of reagents (e.g., serum, media, activators) for all experiments within a single study to minimize variability.[2] |
Problem 3: No or Weak Inhibition Observed
If your inhibitor is not showing the expected effect, consider the following points.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective NFAT Activation | Confirm that your method of NFAT activation (e.g., PMA/Ionomycin, anti-CD3/CD28 antibodies) is working effectively. Include a positive control (e.g., Cyclosporin (B1163) A or FK506) to ensure that the pathway is inhibitable in your system.[8][9] |
| Incorrect Inhibitor Concentration | Perform a dose-response curve with a wide range of inhibitor concentrations to determine the optimal inhibitory range. The IC50 for inhibitors like FK506 and Cyclosporin A can be in the low nanomolar range.[10] |
| Cell Type Specificity | The efficacy of an inhibitor can vary between different cell types. For instance, the effect of FK506 can be minimal in cells with low expression of its binding protein, FKBP12.[9] |
| Problems with Nuclear Translocation Readout | If you are measuring NFAT nuclear translocation, ensure your imaging and analysis methods are optimized. Use automated and objective quantification methods to avoid user bias.[11][12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between common NFAT inhibitors like Cyclosporin A, FK506, and VIVIT peptide?
A1: Cyclosporin A (CsA) and FK506 (Tacrolimus) are immunosuppressive drugs that inhibit the phosphatase activity of calcineurin, which is upstream of NFAT.[14][15] They do this by first binding to intracellular proteins called immunophilins (cyclophilin for CsA and FKBP12 for FK506).[16][17] A major drawback is that they block all calcineurin-dependent signaling, not just NFAT, which can lead to side effects.[8][18] In contrast, the VIVIT peptide is a more selective inhibitor that works by blocking the specific interaction between calcineurin and NFAT, without affecting calcineurin's general phosphatase activity.[19][20]
Summary of Common NFAT Inhibitors:
| Inhibitor | Mechanism of Action | Selectivity |
| Cyclosporin A (CsA) | Binds to cyclophilin, and this complex inhibits calcineurin phosphatase activity.[14][21] | Broadly inhibits calcineurin activity, affecting all its substrates.[8] |
| FK506 (Tacrolimus) | Binds to FKBP12, and this complex inhibits calcineurin phosphatase activity.[16][17] | Broadly inhibits calcineurin activity, affecting all its substrates.[8] |
| VIVIT Peptide | Selectively blocks the protein-protein interaction between calcineurin and NFAT.[19][20] | Specific to the calcineurin-NFAT signaling axis.[19][20] |
Q2: How can I confirm that my inhibitor is specifically targeting the NFAT pathway?
A2: To demonstrate specificity, you should include several controls in your experiments. First, show that your inhibitor does not affect signaling pathways that are independent of calcineurin-NFAT, such as the JNK or p38 MAP kinase pathways, unless your inhibitor is known to have such effects (some studies suggest FK506 can affect these pathways).[16] Second, you can perform rescue experiments. For example, if you are using a reporter assay, you can co-transfect a constitutively active form of NFAT that does not require calcineurin for nuclear translocation and show that your inhibitor no longer has an effect.[22] Finally, assess the expression of known NFAT target genes (e.g., IL-2, IL-4) and show that their expression is downregulated in the presence of your inhibitor.[15][16]
Q3: What are the best methods to measure NFAT activation and its inhibition?
A3: Several robust methods are available, and the choice depends on your specific research question and available equipment.
-
NFAT Reporter Assays: These are widely used and involve a reporter gene (e.g., luciferase or a fluorescent protein) under the control of NFAT-responsive elements.[23][24][25][26] They provide a quantitative measure of NFAT transcriptional activity.
-
NFAT Nuclear Translocation Assays: These assays directly visualize and quantify the movement of NFAT from the cytoplasm to the nucleus upon activation. This can be done using immunofluorescence microscopy or imaging flow cytometry for high-throughput analysis.[12][27][28]
-
Western Blotting for NFAT Dephosphorylation: Activated NFAT is dephosphorylated by calcineurin, resulting in a shift in its mobility on an SDS-PAGE gel.[8] This can be detected by Western blotting.
-
Downstream Gene Expression Analysis: Measuring the mRNA or protein levels of NFAT target genes, such as cytokines (e.g., IL-2), can provide a functional readout of NFAT activity.[8]
Q4: How do I control for off-target effects and cytotoxicity of my NFAT inhibitor?
A4: It is crucial to assess cell viability and cytotoxicity at the inhibitor concentrations used in your experiments. Standard assays like MTT, MTS, or LDH release can be used.[5][29] You can also use live/dead cell staining.[5] To check for off-target effects, you can test your inhibitor in a system where the NFAT pathway is not active or has been knocked out. Additionally, comparing the effects of your inhibitor to those of well-characterized, structurally different NFAT inhibitors (like CsA and FK506) can provide evidence for on-target activity.[30][31]
Visualized Protocols and Pathways
NFAT Signaling Pathway
The following diagram illustrates the canonical NFAT activation pathway, which is the primary target for many inhibition strategies.
Caption: Canonical NFAT signaling pathway and points of inhibition.
Experimental Workflow for Testing NFAT Inhibitors
This workflow outlines the key steps for screening and validating potential NFAT inhibitors.
Caption: A typical workflow for evaluating NFAT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 8. pnas.org [pnas.org]
- 9. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dp.univr.it [dp.univr.it]
- 14. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iscabiochemicals.com [iscabiochemicals.com]
- 21. abmole.com [abmole.com]
- 22. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 24. promega.de [promega.de]
- 25. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 30. researchgate.net [researchgate.net]
- 31. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NFAT Pathway Inhibitors
Disclaimer: The information provided in this technical support center is for research purposes only. A specific commercial product named "NFAT Inhibitor-2" was not identified in publicly available literature. Therefore, this guide is based on the well-characterized class of selective inhibitors of the calcineurin-NFAT interaction, such as the VIVIT peptide and its derivatives.[1][2][3][4][5] The principles and methodologies described here are broadly applicable to research involving selective disruption of the NFAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective calcineurin-NFAT interaction inhibitor?
A selective NFAT inhibitor, like the VIVIT peptide, works by competitively binding to a docking site on the phosphatase calcineurin that is specifically recognized by NFAT proteins.[5] This prevents calcineurin from dephosphorylating NFAT.[2] As phosphorylated NFAT cannot translocate to the nucleus, this blocks its activity as a transcription factor.[6] A key feature of these inhibitors is their high selectivity; they are designed not to interfere with the general phosphatase activity of calcineurin towards other substrates.[1][5]
Q2: What are the expected on-target effects of inhibiting the NFAT pathway?
The primary on-target effect is the suppression of the expression of genes regulated by NFAT. In T-cells, this famously includes cytokines like Interleukin-2 (IL-2), which is crucial for the immune response.[7] However, NFAT transcription factors are expressed in numerous cell types and are involved in a wide range of biological processes, including the development of the immune, cardiac, skeletal muscle, and nervous systems.[7] Therefore, the expected on-target effects will be highly dependent on the cell type and biological context being studied.
Q3: My cells are showing unexpected phenotypes after treatment with the NFAT inhibitor. Could this be due to off-target effects?
While highly selective, "off-target" effects in a broader sense can still occur. These can be categorized as:
-
Unintended Inhibition of NFAT Isoforms: There are five NFAT isoforms (NFATc1-c4, and NFAT5), and their roles can be cell-type specific and sometimes opposing.[8][9] For instance, in T-cells, NFATc1, NFATc2, and NFATc3 are involved in IL-2 expression, while NFATc4 may have a suppressive role.[9] A pan-NFAT inhibitor will block all calcineurin-dependent NFATs, which could lead to complex and unexpected cellular responses.
-
Effects in Non-Target Cell Types (in vivo): In an in vivo setting, systemic administration of an NFAT inhibitor can affect all tissues where the NFAT pathway is active, potentially leading to side effects in the cardiovascular, nervous, or skeletal systems.[7][8]
-
Classic Off-Target Binding: Although designed to be specific, it is theoretically possible that the inhibitor could bind to other proteins with a similar docking motif. This is less likely for peptide-based inhibitors designed based on the NFAT sequence itself but should be experimentally verified for small molecule inhibitors.
Q4: How can I confirm that the inhibitor is working on-target in my cells?
The most direct way is to perform an NFAT reporter assay. This typically involves transfecting your cells with a plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with multiple NFAT binding sites. A reduction in reporter signal upon cell stimulation in the presence of the inhibitor confirms on-target activity. Another method is to measure the nuclear translocation of NFAT via immunofluorescence or cellular fractionation followed by Western blotting. Inhibition should result in NFAT being retained in the cytoplasm.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Toxicity or Apoptosis | 1. The NFAT pathway may be critical for the survival of your specific cell type. 2. Inhibition of a specific NFAT isoform that has a pro-survival role. 3. Off-target effects on essential cellular proteins. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use siRNA/shRNA to knockdown specific NFAT isoforms to see if the phenotype is replicated. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your main experiment. 4. For novel small molecule inhibitors, consider a broad kinase panel screen to rule out off-target kinase inhibition. |
| No Effect or Weaker than Expected Effect | 1. The inhibitor is not cell-permeable or is being rapidly degraded. 2. The concentration used is too low. 3. The specific NFAT-dependent gene you are measuring is also regulated by other redundant pathways. 4. The inhibitor is inactive. | 1. If using a peptide inhibitor, ensure it is conjugated to a cell-penetrating peptide (e.g., 11R or dNP2).[10][11] 2. Perform a dose-response experiment using an NFAT reporter assay to determine the optimal concentration. 3. Measure multiple NFAT target genes. 4. Confirm inhibitor activity using a positive control cell line where the pathway is well-characterized (e.g., Jurkat T-cells). |
| Contradictory Results Compared to Published Data | 1. Differences in experimental conditions (cell line, passage number, stimulation method). 2. The role of NFAT can be highly context-dependent, influenced by co-factors present in different cell types.[12] 3. Different NFAT isoforms may be predominantly expressed in your system compared to the published model. | 1. Carefully review and align your experimental protocol with the published literature. 2. Characterize the expression of different NFAT isoforms in your cell line via qPCR or Western blot. 3. Consider that NFAT often cooperates with other transcription factors like AP-1; the activity of these partner proteins can influence the final transcriptional output.[8] |
Quantitative Data
The following table presents illustrative data for a hypothetical, highly selective calcineurin-NFAT interaction inhibitor ("Inhibitor-X"). This data is intended to represent the ideal selectivity profile for such a compound.
Table 1: Selectivity Profile of a Representative NFAT Pathway Inhibitor ("Inhibitor-X")
| Assay Type | Target/Off-Target | Result (IC₅₀) | Interpretation |
| On-Target Activity | Calcineurin-NFATc2 Interaction (Fluorescence Polarization) | 50 nM | High-affinity binding to the intended target site on calcineurin. |
| NFAT-dependent Reporter Assay (Jurkat cells) | 200 nM | Potent inhibition of NFAT transcriptional activity in a cellular context. | |
| Selectivity Assay | Calcineurin Phosphatase Activity (RII phosphopeptide substrate) | > 50,000 nM | No significant inhibition of general calcineurin phosphatase activity, demonstrating high selectivity. |
| Off-Target Profiling | Kinase Panel Screen (400+ kinases) | > 10,000 nM for all kinases tested | No significant off-target activity against a broad range of kinases. |
| Proteome-wide Chemical Proteomics (Kinobeads)[13] | No significant binding to proteins other than calcineurin | High selectivity across the expressed proteome. |
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay
This protocol is for confirming the on-target activity of an NFAT inhibitor in a cellular context.
Materials:
-
Cells of interest
-
NFAT-luciferase reporter plasmid (e.g., pGL4.30[luc2P/NFAT-RE/Hygro])
-
Control reporter plasmid (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent
-
Cell stimulation agents (e.g., PMA and Ionomycin)
-
NFAT inhibitor
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with the NFAT-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the NFAT inhibitor or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL PMA and 1 µM Ionomycin) to activate the NFAT pathway. Include an unstimulated control.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Profiling
This protocol describes a general method for assessing the off-target effects of an inhibitor against a broad panel of kinases.[14]
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide substrates for each kinase
-
NFAT inhibitor stock solution
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the NFAT inhibitor. A common final concentration range to test is 1 nM to 100 µM.
-
In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or vehicle control.
-
Allow a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the kinases.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.
-
Let the reaction proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Summarize the data in a table, highlighting any kinases that are significantly inhibited.
Visualizations
Caption: Calcineurin-NFAT signaling pathway and point of inhibition.
Caption: Experimental workflow for an NFAT-luciferase reporter assay.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. NFAT Inhibitor | NFAT | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFAT [bio.davidson.edu]
- 7. NFAT - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. benchchem.com [benchchem.com]
improving VIVIT peptide stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of VIVIT peptide in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to enhance the stability and performance of VIVIT peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is VIVIT peptide and what is its mechanism of action?
VIVIT is a synthetic peptide that acts as a selective inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][2] It functions by binding to the phosphatase calcineurin, thereby preventing the dephosphorylation of NFAT.[1][2] This inhibition blocks the translocation of NFAT from the cytoplasm to the nucleus, which in turn prevents the transcription of NFAT-dependent genes involved in various cellular processes, including immune responses and inflammation.[1][2]
Q2: How should I store and handle VIVIT peptide?
For optimal stability, lyophilized VIVIT peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in aqueous buffers should be used promptly.
Q3: What is the stability of VIVIT peptide in culture media?
The stability of VIVIT peptide in culture media is a critical factor for experimental success. The half-life of VIVIT peptide has been reported to be approximately 1 hour when incubated in 25% human serum at 37°C. The stability is significantly influenced by the presence and concentration of serum, due to proteolytic degradation by serum proteases. In serum-free media, the stability of the peptide is generally higher.
Q4: How can I improve the stability of VIVIT peptide in my experiments?
Several strategies can be employed to enhance the stability of VIVIT peptide in culture media:
-
Use Serum-Free or Low-Serum Media: If your experimental design allows, using serum-free or reduced-serum media can significantly decrease proteolytic degradation.
-
Replenish the Peptide: For long-term experiments, it is advisable to replenish the VIVIT peptide in the culture medium every 24 hours to maintain a consistent effective concentration.[1]
-
Chemical Modifications: Consider using modified versions of VIVIT, such as those with D-amino acid substitutions or cyclization, which are designed for increased resistance to proteases.
-
Use of Protease Inhibitors: While not always feasible due to potential effects on the cells, the addition of a broad-spectrum protease inhibitor cocktail to the culture medium can reduce peptide degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of NFAT signaling | 1. Peptide Degradation: VIVIT peptide has a short half-life in the presence of serum. 2. Suboptimal Peptide Concentration: The effective concentration may not be reached or maintained. 3. Incorrect Handling and Storage: Improper storage may have led to peptide degradation before use. 4. Cell-Type Specific Effects: Some cell lines may be less sensitive to VIVIT. | 1. a) Reduce serum concentration or use serum-free media if possible. b) Replenish the peptide in the culture medium every 24 hours for long-term experiments. c) Perform a time-course experiment to determine the optimal re-addition frequency. 2. a) Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type. b) Ensure the final concentration accounts for any potential binding to serum proteins. 3. a) Store lyophilized peptide at -20°C or -80°C. b) Aliquot reconstituted peptide to avoid multiple freeze-thaw cycles. 4. a) Verify NFAT expression and calcineurin activity in your cell line. b) Consider using a positive control for NFAT inhibition, such as Cyclosporin A. |
| Cytotoxicity observed in treated cells | 1. High Peptide Concentration: Some cell-penetrating versions of VIVIT (e.g., 11R-VIVIT) can be cytotoxic at high concentrations (≥50 µM in some cell lines).[3] 2. Contaminants in Peptide Preparation: Impurities from synthesis could be toxic to cells. 3. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be at a toxic concentration. | 1. a) Perform a dose-response experiment to determine the highest non-toxic concentration. b) Reduce the peptide concentration and/or incubation time. 2. a) Ensure you are using a high-purity (>95%) peptide. b) If possible, obtain the peptide from a different supplier. 3. a) Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO). b) Run a solvent-only control to assess its effect on cell viability. |
| Unexpected activation of NFAT signaling | 1. Cell-Type Specific Off-Target Effects: In some cell types, such as certain glioma cells, cell-penetrating versions of VIVIT (e.g., 11R-VIVIT) have been observed to paradoxically activate NFAT-dependent transcription.[3] 2. Interaction with other signaling pathways: The peptide or its modifications may have unintended effects on other pathways that indirectly influence NFAT activity. | 1. a) Carefully validate the effect of VIVIT in your specific cell line using appropriate controls (e.g., a scrambled peptide control like VEET).[3] b) Consider using the unmodified VIVIT peptide if cell permeability is not an issue or explore alternative delivery methods. c) Expressing VIVIT as a fusion protein (e.g., VIVIT-GFP) within the cells has been shown to be an effective alternative.[3] 2. a) Investigate potential off-target effects on related signaling pathways, such as MAPK pathways. b) Use a more specific inhibitor if available or use multiple approaches to confirm your findings. |
| Peptide precipitation in stock solution or culture medium | 1. Poor Solubility: The peptide may have limited solubility in aqueous solutions. 2. Aggregation: Peptides can be prone to aggregation, especially at high concentrations. | 1. a) Review the manufacturer's instructions for solubilization. A small amount of a suitable organic solvent like DMSO may be required to initially dissolve the peptide before further dilution in aqueous buffer or media. b) Prepare stock solutions at a moderate concentration. 2. a) Prepare fresh working solutions from a concentrated stock for each experiment. b) Briefly sonicate the stock solution to aid in dissolving any small aggregates. |
Data Presentation
VIVIT Peptide Stability in Culture Media
The following table summarizes the expected stability of VIVIT peptide in different culture conditions. Researchers are encouraged to perform their own stability studies for their specific experimental setup.
| Culture Medium | Serum Concentration | Estimated Half-life (at 37°C) | Recommendations |
| DMEM/RPMI-1640 | 10% FBS | ~1-2 hours | Replenish peptide every 4-6 hours for short-term assays or every 24 hours with a higher initial concentration for longer experiments. |
| DMEM/RPMI-1640 | 5% FBS | ~2-4 hours | Consider replenishing the peptide every 8-12 hours. |
| Serum-Free Media | 0% FBS | > 24 hours | Stability is significantly improved. Replenishment may not be necessary for experiments up to 48 hours. |
| Human Serum | 25% | ~1 hour | High proteolytic activity. Frequent replenishment or use of modified, more stable peptides is recommended. |
Note: These are estimated values based on available literature and general peptide stability principles. Actual half-life may vary depending on the specific cell line, media formulation, and other experimental conditions.
Experimental Protocols
Protocol for Assessing VIVIT Peptide Stability in Cell Culture Medium using RP-HPLC
This protocol outlines a method to quantify the degradation of VIVIT peptide in your specific cell culture medium over time.
Materials:
-
VIVIT peptide (lyophilized)
-
Your cell culture medium of interest (with and without serum)
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Precipitation solution: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare VIVIT Stock Solution: Dissolve the lyophilized VIVIT peptide in a suitable solvent (e.g., sterile water or DMSO) to a final concentration of 1 mg/mL.
-
Spike the Medium: Add the VIVIT stock solution to your pre-warmed cell culture medium to achieve the final working concentration used in your experiments (e.g., 10 µM). Prepare separate batches for medium with and without serum, if applicable.
-
Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot of the peptide-containing medium. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Timepoint Samples: At various time points (e.g., 1, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots of the incubated medium.
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot (including the T=0 sample), add 100 µL of the precipitation solution to precipitate proteins and halt enzymatic activity.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject a standard volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Use a suitable gradient of Mobile Phase B in Mobile Phase A to elute the peptide (e.g., a linear gradient from 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact VIVIT peptide in your T=0 sample based on its retention time.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.
-
Mandatory Visualizations
Caption: NFAT signaling pathway and the inhibitory action of VIVIT peptide.
Caption: Experimental workflow for assessing VIVIT peptide stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming NFAT Inhibition by Western Blot
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of Nuclear Factor of Activated T-cells (NFAT) using western blotting techniques.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of confirming NFAT inhibition via western blot?
A1: The confirmation of NFAT inhibition by western blot primarily relies on detecting changes in its phosphorylation status and subcellular localization. In resting cells, NFAT is heavily phosphorylated and resides in the cytoplasm.[1][2][3] Upon activation by stimuli that increase intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT, leading to its translocation into the nucleus to regulate gene expression.[1][2][3] Therefore, inhibiting NFAT activation, typically by targeting calcineurin with inhibitors like Cyclosporin A (CsA) or FK506, will result in an increase in phosphorylated NFAT, which is retained in the cytoplasm.[1][3] Western blot can be used to visualize these changes.
Q2: What are the key indicators of successful NFAT inhibition in a western blot experiment?
A2: There are two main indicators you should look for:
-
Increased Phosphorylation of NFAT: Using a phospho-specific NFAT antibody, you should observe a stronger band in your inhibitor-treated sample compared to the activated, untreated control. This indicates that NFAT dephosphorylation has been blocked.
-
Altered Subcellular Localization: By performing a nuclear and cytoplasmic fractionation followed by western blot, you can assess the location of NFAT. With effective inhibition, you will see a decrease in the amount of NFAT in the nuclear fraction and a corresponding increase or retention in the cytoplasmic fraction compared to the activated control.[4][5]
Q3: What controls are essential for a robust experiment to confirm NFAT inhibition?
A3: To ensure the validity of your results, the following controls are crucial:
-
Untreated/Vehicle Control: Cells that have not been treated with any stimulus or inhibitor. This represents the basal state of NFAT.
-
Activation Control: Cells treated with a known NFAT activator (e.g., PMA and ionomycin (B1663694), thapsigargin) but without the inhibitor. This shows the expected dephosphorylation and nuclear translocation of NFAT.
-
Inhibitor Control: Cells treated with the NFAT inhibitor alone to assess any baseline effects of the compound.
-
Positive Control for Inhibition: Cells treated with a well-characterized NFAT inhibitor, such as Cyclosporin A (CsA) or FK506, alongside your experimental inhibitor. This helps to validate that the experimental setup is capable of detecting NFAT inhibition.
-
Loading Controls: Use housekeeping proteins like β-actin, GAPDH, or α-tubulin for whole-cell lysates. For nuclear and cytoplasmic fractions, use specific markers like Histone H3 or Lamin B1 for the nucleus and GAPDH or α-tubulin for the cytoplasm to ensure equal loading and the purity of your fractions.
Troubleshooting Guides
Problem 1: No change in NFAT phosphorylation is observed after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibitor | Verify the concentration, stability, and activity of your inhibitor. If possible, use a positive control inhibitor (e.g., CsA) to confirm the assay is working. |
| Insufficient Activation | Ensure your activation stimulus (e.g., PMA/ionomycin) is working correctly and used at an optimal concentration and time to induce NFAT dephosphorylation. |
| Poor Antibody Quality | Use a phospho-specific NFAT antibody that has been validated for western blotting. Check the antibody datasheet for recommended conditions. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of NFAT during sample preparation. |
| Incorrect Timing | The kinetics of NFAT phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to identify the optimal time point to observe the effect of your inhibitor. |
Problem 2: NFAT is still detected in the nucleus despite inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Incomplete Inhibition | The concentration of your inhibitor may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize inhibitor conditions. |
| Cross-Contamination of Fractions | The presence of cytoplasmic proteins in your nuclear extract can give a false positive signal. Always run loading controls specific to each fraction (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to check for the purity of your fractionation. |
| Leaky Nuclei | During the fractionation process, nuclei can become damaged, leading to the leakage of nuclear proteins into the cytoplasmic fraction and vice versa. Handle the cell pellets gently and keep samples on ice throughout the procedure. |
| Antibody Specificity | Ensure your NFAT antibody is specific and does not cross-react with other nuclear proteins. |
Experimental Protocols
Protocol 1: Analysis of NFAT Phosphorylation in Whole Cell Lysates
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with your NFAT inhibitor or vehicle control for the desired time, followed by stimulation with an NFAT activator (e.g., 1 µM ionomycin and 50 ng/mL PMA) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NFAT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the phospho-NFAT signal, you can strip the membrane and re-probe with an antibody against total NFAT.
Protocol 2: Nuclear and Cytoplasmic Fractionation for NFAT Localization
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1 for cell culture and treatment.
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors). Incubate on ice for 15 minutes. Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly. Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Nuclear Extraction: Wash the remaining pellet with the hypotonic buffer. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., Buffer C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors). Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Western Blot Analysis: Quantify the protein concentration of both the nuclear and cytoplasmic fractions. Perform western blotting as described in Protocol 1, loading equal amounts of protein from each fraction. Probe separate blots for total NFAT, a nuclear marker (e.g., Histone H3), and a cytoplasmic marker (e.g., GAPDH).
Quantitative Data Summary
Table 1: Densitometric Analysis of Phospho-NFAT vs. Total NFAT
| Treatment | Phospho-NFAT (Arbitrary Units) | Total NFAT (Arbitrary Units) | Ratio (Phospho-NFAT / Total NFAT) |
| Untreated | 1.2 | 1.5 | 0.8 |
| Activator | 0.3 | 1.4 | 0.21 |
| Activator + Inhibitor | 1.1 | 1.5 | 0.73 |
| Inhibitor Alone | 1.3 | 1.6 | 0.81 |
Table 2: Densitometric Analysis of NFAT Subcellular Localization
| Treatment | Nuclear NFAT (Arbitrary Units) | Cytoplasmic NFAT (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Untreated | 0.4 | 1.8 | 0.22 |
| Activator | 1.7 | 0.5 | 3.4 |
| Activator + Inhibitor | 0.5 | 1.6 | 0.31 |
| Inhibitor Alone | 0.4 | 1.9 | 0.21 |
Visualizations
Caption: NFAT Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Confirming NFAT Inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing NFAT Inhibitor-2 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NFAT Inhibitor-2 and other related compounds. The information is designed to help users anticipate and address potential issues with cytotoxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1] Its primary mechanism is to disrupt the signaling cascade that leads to the activation of Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors crucial in immune response, as well as in the development of the immune, cardiac, skeletal muscle, and nervous systems.[1] Specifically, this compound is referenced as compound 17 in patent WO2016207212A1.[1]
Q2: What are the common causes of cytotoxicity observed with this compound?
A2: Cytotoxicity associated with small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress, resulting in cell death.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at concentrations typically above 0.5%. It is crucial to have a vehicle-only control in your experiments.
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor, even at a seemingly non-toxic concentration, can lead to cumulative stress and cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be highly toxic to another.
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides NFAT, leading to unintended and potentially toxic consequences.
Q3: What are appropriate controls to include in my experiments to assess cytotoxicity?
A3: To accurately assess the cytotoxicity of this compound, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish a baseline for normal cell viability and growth.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor as is present in the highest concentration of the inhibitor-treated group. This helps to distinguish the cytotoxic effects of the inhibitor from those of the solvent.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure that the cell viability assay is working correctly.
-
Positive Control for NFAT Inhibition: A well-characterized NFAT inhibitor (e.g., Cyclosporin A) to confirm that the experimental system is responsive to NFAT inhibition.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Test a wide range of concentrations, starting from well below the expected efficacious dose, to identify a window where NFAT inhibition is achieved with minimal cytotoxicity. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1% for DMSO, but should be empirically determined for your specific cell line). Always include a vehicle-only control. |
| Incubation time is too long. | Reduce the duration of exposure to the inhibitor. A time-course experiment can help determine the minimum time required to observe the desired inhibitory effect on the NFAT pathway. |
| The specific cell line is highly sensitive. | If possible, test the inhibitor on a different, less sensitive cell line to confirm its activity. For sensitive cell lines, a lower concentration range and shorter exposure times are recommended. |
| Inhibitor has degraded or is impure. | Ensure the inhibitor is stored correctly according to the manufacturer's instructions (e.g., at -20°C or -80°C) and protected from light if necessary. Use a fresh stock of the inhibitor for your experiments. |
Issue 2: Inconsistent Results or Lack of Expected NFAT Inhibition
| Potential Cause | Recommended Solution |
| Inhibitor is not cell-permeable. | Confirm from the manufacturer's data or relevant literature that the inhibitor can effectively cross the cell membrane. If not, a cell-permeable analog may be required. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to cell stimulation is critical. For experiments involving stimulation of the NFAT pathway, pre-incubation with the inhibitor is often necessary. Optimize the pre-incubation time (e.g., 1-2 hours) before adding the stimulus. |
| Inhibitor is inactive. | Verify the activity of your inhibitor stock. This can be done by testing it in a well-established assay for NFAT activation, such as a reporter gene assay, and comparing its effect to a known NFAT inhibitor. |
| Off-target effects are masking the on-target effect. | Off-target effects can sometimes produce phenotypes that are contrary to what is expected from on-target inhibition.[2] Consider using a structurally different inhibitor for the same target or employing genetic methods like siRNA or CRISPR to validate the observed phenotype. |
Quantitative Data on NFAT Inhibitors
| Inhibitor | Target | Reported Efficacious Concentration/IC50 | Notes on Cytotoxicity |
| This compound | Calcineurin-NFAT signaling | Not specified | Cytotoxicity data not publicly available. Empirical determination is required. |
| INCA-6 | Calcineurin-NFAT interaction | 10-40 µM for inhibition of NFAT dephosphorylation in Cl.7W2 T cells[3] | Concentration-dependent cytotoxicity has been reported for INCA compounds.[4] Quinones can have nonspecific toxicity in primary T cells. |
| 11R-VIVIT | Cell-permeable NFAT inhibitor | 100 nM showed reduction of NFAT2 expression in podocytes[5] | Showed cytotoxicity in LN229 glioma cells at concentrations ≥50 µM.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using an MTT Assay
This protocol provides a method to determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
This compound
-
Selected adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[8]
-
Visualizations
NFAT Signaling Pathway
The following diagram illustrates the canonical NFAT signaling pathway, which is the target of this compound.
Caption: The Calcineurin-NFAT signaling pathway and the point of intervention for this compound.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for determining the cytotoxic IC50 of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CaN/NFAT in Alzheimer’s brain degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Alternative NFAT Signaling Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative methods to inhibit Nuclear Factor of Activated T-cells (NFAT) signaling. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why look for alternatives to classical calcineurin inhibitors like Cyclosporin A (CsA) and FK506?
While effective, classical calcineurin inhibitors such as CsA and FK506 indiscriminately block all signaling downstream of calcineurin, not just the NFAT pathway.[1] This lack of specificity can lead to significant side effects, including nephrotoxicity, neurotoxicity, hypertension, and an increased risk of infections and malignancies.[2] Alternative methods aim to offer more targeted inhibition of the NFAT signaling cascade, potentially reducing these off-target effects.[3]
Q2: What are the main alternative strategies for inhibiting NFAT signaling?
Alternative strategies primarily focus on disrupting the interaction between calcineurin and NFAT, rather than inhibiting the enzymatic activity of calcineurin itself.[1][3] This can be achieved through:
-
Small Molecule Inhibitors: These compounds physically block the docking site on calcineurin where NFAT binds.
-
Peptide-Based Inhibitors: These are often derived from the NFAT protein sequence that is responsible for calcineurin binding (e.g., the PxIxIT motif) and act as competitive inhibitors.[4]
-
Isoform-Selective Inhibitors: These developing therapeutics aim to target specific NFAT isoforms, which could provide greater precision and fewer side effects.[5][6]
-
Inhibition of Upstream Signaling: Targeting molecules upstream of calcineinurin, such as those involved in calcium signaling, can also indirectly inhibit NFAT activation.
-
Targeting NFAT DNA Binding: Some novel inhibitors, like Duvelisib (DV), have been shown to interfere with the binding of nuclear NFAT to its consensus promoter sequence, independent of calcineurin activity.[2]
Q3: What is the VIVIT peptide and how does it work?
VIVIT is a peptide inhibitor of NFAT.[7] It was identified through a peptide selection process to find an inhibitor more selective than Cyclosporin A. VIVIT works by competitively binding to the site on calcineurin where NFAT normally docks, thereby selectively inhibiting the dephosphorylation of NFAT without affecting other calcineurin-dependent pathways.[8] To overcome delivery issues into cells, VIVIT has been modified with cell-penetrating peptides (CPPs), such as 11R-VIVIT and Sim-2-VIVIT.[9]
Q4: Are there any non-peptide small molecules that specifically block the calcineurin-NFAT interaction?
Yes, compounds termed inhibitors of NFAT-calcineurin association (INCAs) have been identified.[1] For example, INCA-6 (Triptycene-1,4-quinone) is a cell-permeable small molecule that effectively inhibits calcineurin-NFAT signaling by specifically blocking the targeting of NFAT to the calcineurin phosphatase site.[10]
Q5: Can NFAT be activated through pathways that are independent of calcineurin?
Yes, alternative NFAT activation pathways exist. For instance, in thymocytes, Janus kinase 3 (Jak3) downstream of the IL-7 receptor can phosphorylate a tyrosine residue in NFAT2, leading to its nuclear translocation and activation independently of calcium signals and calcineurin.[2] Additionally, nerve growth factor (NGF) has been shown to activate NFAT via the MEK1/2 pathway in PC12 cells, a process that does not rely on the canonical PLC-calcineurin axis.[11]
Troubleshooting Guides
Guide 1: Inconsistent Results in NFAT Reporter Assays
NFAT reporter assays, typically using a luciferase reporter gene under the control of an NFAT-responsive element (NFAT-RE), are a common method to screen for inhibitors.[12][13]
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | - Autofluorescence of test compounds.- Contamination of reagents or cell cultures.- Use of plates not suitable for luminescence assays. | - Run a parallel assay without cells to check for compound autofluorescence.- Use freshly prepared, sterile reagents and ensure aseptic technique.- Use white, opaque plates designed for luminescence to reduce background and crosstalk.[14] |
| Weak or No Signal | - Low transfection efficiency.- Weak promoter in the reporter construct.- Reagents (e.g., luciferase substrate) are degraded.- Insufficient cell stimulation. | - Optimize the DNA-to-transfection reagent ratio.[14]- Consider using a stronger constitutive promoter for your reporter if the NFAT-RE is weak in your cell type.- Use fresh luciferase reagents and protect them from light.[14]- Ensure your stimulating agent (e.g., ionomycin, PMA) is at the optimal concentration and incubation time. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before and during plating.[15]- Use a calibrated multichannel pipette and prepare master mixes for reagents.[14]- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[15] |
| Inconsistent Dose-Response Curves | - Cytotoxicity of the test compound at higher concentrations.- The compound directly interferes with the luciferase enzyme. | - Perform a cell viability assay (e.g., MTT or LDH) in parallel to your reporter assay.- To check for direct luciferase inhibition, add the compound to a cell lysate with known luciferase activity.[15] |
Guide 2: Difficulty Confirming NFAT Nuclear Translocation
| Problem | Potential Cause | Troubleshooting Steps |
| No clear nuclear localization of NFAT upon stimulation | - Suboptimal stimulation.- Insufficient incubation time.- Issues with fixation and permeabilization. | - Titrate the concentration of your stimulus (e.g., ionomycin).- Perform a time-course experiment to determine the peak of NFAT nuclear translocation.- Optimize fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 or saponin) protocols for your specific cell type. |
| High cytoplasmic background in immunofluorescence | - Non-specific antibody binding.- Insufficient washing. | - Include a negative control (secondary antibody only).- Increase the number and duration of wash steps.- Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) to reduce non-specific binding. |
| Difficulty quantifying nuclear vs. cytoplasmic fluorescence | - Subjective analysis.- Cell clumping. | - Use image analysis software to quantify the fluorescence intensity in the nucleus and cytoplasm of multiple cells.- Ensure cells are plated at a density that avoids significant clumping. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various alternative NFAT signaling inhibitors.
| Inhibitor | Type | Target | IC50 / Kd | Assay System |
| INCA-1 | Small Molecule | Calcineurin-NFAT Interaction | Kd: 0.50 ± 0.09 µM | Fluorescence Polarization Assay[16] |
| INCA-2 | Small Molecule | Calcineurin-NFAT Interaction | Kd: 0.12 ± 0.03 µM | Fluorescence Polarization Assay[16] |
| INCA-6 | Small Molecule | Calcineurin-NFAT Interaction | Kd: 0.80 ± 0.11 µM | Fluorescence Polarization Assay[16] |
| VIVIT peptide | Peptide | Calcineurin-NFAT Interaction | Kd: 0.48 ± 0.05 µM | Fluorescence Polarization Assay[16] |
| NFATc1-IN-1 | Small Molecule | RANKL-induced NFATc1 nuclear translocation | IC50: 1.57 µM | Osteoclast formation assay[10] |
| KRN2 | Small Molecule | NFAT5 | IC50: 100 nM | Not specified[10] |
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay for Inhibitor Screening
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293T or Jurkat cells
-
NFAT-Luciferase reporter plasmid
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium (DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Test compounds (potential NFAT inhibitors)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Remove the transfection medium and add fresh medium containing serial dilutions of your test compounds. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Cell Stimulation: Add stimulating agents (e.g., 50 ng/mL PMA and 1 µM Ionomycin) to all wells except for the unstimulated control. Incubate for 6-8 hours.
-
Lysis and Luciferase Measurement:
-
Wash the cells once with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's instructions.
-
Measure Firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
Protocol 2: Immunofluorescence for NFAT Nuclear Translocation
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Stimulating agent (e.g., Ionomycin)
-
Test compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against an NFAT isoform (e.g., anti-NFATc1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with the test compound for 1-2 hours, followed by stimulation with Ionomycin for the predetermined optimal time (e.g., 30 minutes). Include unstimulated and stimulated controls.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-NFAT antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash a final three times with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Visualizations
Caption: Canonical NFAT signaling pathway and points of inhibition.
Caption: Workflow for screening and validating novel NFAT inhibitors.
Caption: Logical relationships between different NFAT inhibition methods.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Frontiers | Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 13. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 14. goldbio.com [goldbio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of NFAT Inhibitor-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of NFAT Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway.[1] It functions by disrupting the interaction between calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase, and the nuclear factor of activated T-cells (NFAT) transcription factors.[2] Calcineurin-mediated dephosphorylation of NFAT is a critical step for its nuclear translocation and subsequent activation of target gene expression.[3][4] By preventing this dephosphorylation, this compound effectively blocks NFAT activation.
Q2: What are the known isoforms of NFAT, and does this compound show isoform selectivity?
A2: The NFAT family consists of five members: NFATc1 (NFAT2), NFATc2 (NFAT1), NFATc3 (NFAT4), NFATc4 (NFAT3), and NFAT5.[5] The initial characterization of this compound suggests it targets the calcineurin-binding motif common to the calcium-responsive NFAT isoforms (NFATc1-c4). Further studies are required to determine if this compound exhibits significant selectivity for a specific NFAT isoform. Isoform-selective inhibitors are of great interest as different NFAT isoforms can have distinct and even opposing functions in various tissues.[6][7]
Q3: What are the potential off-target effects of this compound?
A3: As this compound targets the calcineurin-NFAT interaction, its primary off-target effects would likely involve other calcineurin-dependent pathways. While designed to be selective for the NFAT interaction, comprehensive profiling is necessary to rule out inhibition of calcineurin's phosphatase activity towards other substrates. It is also crucial to assess its activity against a broad panel of kinases and phosphatases to identify any unintended interactions.[8][9]
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct way to confirm the activity of this compound is to measure the nuclear translocation of NFAT in response to a stimulus that increases intracellular calcium. In the presence of an effective concentration of this compound, you should observe a significant reduction in the nuclear accumulation of NFAT. This can be visualized using immunofluorescence microscopy or quantified by subcellular fractionation followed by western blotting.
Q5: What is a suitable positive control for my experiments?
A5: Established calcineurin inhibitors like Cyclosporin A or FK506 (tacrolimus) can serve as positive controls for inhibiting the NFAT signaling pathway.[6][7][10] The VIVIT peptide is another excellent control as it is a selective inhibitor of the calcineurin-NFAT interaction.[2]
Troubleshooting Guides
Issue 1: No inhibition of NFAT activation observed.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Ensure proper storage of this compound at -20°C or -80°C. Prepare fresh working solutions from a DMSO stock for each experiment. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. |
| Insufficient Cell Stimulation | Verify that your method of cell stimulation (e.g., with ionomycin (B1663694) and PMA) is effectively increasing intracellular calcium and activating the NFAT pathway. Measure the expression of a known NFAT target gene (e.g., IL-2 in T-cells) as a functional readout of pathway activation. |
| Cell Permeability Issues | While designed to be cell-permeable, if activity is not observed in whole cells but is present in a cell-free assay, consider alternative delivery methods or a different inhibitor. |
Issue 2: High cell toxicity observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration Too High | Reduce the concentration of this compound. Determine the cytotoxic concentration 50 (CC50) for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Off-Target Effects | High concentrations of the inhibitor may be affecting essential cellular pathways. Perform a kinase/phosphatase screen to identify potential off-target interactions that could be contributing to toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below a toxic threshold (typically <0.5%). |
Experimental Protocols
Protocol 1: Validating On-Target Activity via NFAT Nuclear Translocation Assay
This protocol details how to assess the ability of this compound to block the stimulus-induced nuclear translocation of NFATc1 in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Primary antibody against NFATc1
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium.
-
Treatment: Seed cells onto coverslips and pre-incubate with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes to induce NFAT activation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 5% BSA for 1 hour, then incubate with the primary anti-NFATc1 antibody overnight at 4°C.
-
Secondary Antibody and DAPI Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NFATc1. A significant decrease in this ratio in treated cells compared to stimulated controls indicates effective inhibition.
Protocol 2: Assessing Specificity with a Kinase Profiling Assay
This protocol outlines a general method for evaluating the specificity of this compound against a broad panel of protein kinases.
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Description | IC50 (nM) |
| Calcineurin Phosphatase Activity | Measures direct inhibition of calcineurin's enzymatic activity using a phosphopeptide substrate. | >10,000 |
| NFAT-Calcineurin Interaction | Measures the disruption of the protein-protein interaction between NFAT and calcineurin. | 150 |
| IL-2 Reporter Gene Assay | Measures the inhibition of NFAT-dependent transcription of an IL-2 promoter-driven reporter gene in Jurkat T-cells. | 250 |
Table 2: Selectivity Profile of this compound
| Target | Inhibition at 10 µM | Notes |
| Calcineurin | >95% (of NFAT dephosphorylation) | Primary Target |
| GSK-3β | <5% | Key kinase in NFAT re-phosphorylation |
| PKCα | <10% | Upstream activator of NFAT pathway |
| MAPK (ERK1/2) | <5% | Parallel signaling pathway |
| CDK2 | <2% | Cell cycle kinase |
Visualizations
Caption: Simplified NFAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Troubleshooting decision tree for lack of NFAT inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Dephosphorylation of NFAT by Calcineurin inhibits Skp2-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
Technical Support Center: NFAT Antibody for Immunofluorescence
Welcome to the technical support center for our Nuclear Factor of Activated T-cells (NFAT) antibodies. This guide is designed to help you troubleshoot common issues you may encounter during your immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that researchers, scientists, and drug development professionals may face.
Problem 1: Weak or No NFAT Signal
Question: I am not observing any fluorescent signal for NFAT in my immunofluorescence experiment. What could be the cause?
Answer: A lack of signal can be frustrating, but it is often a resolvable issue related to several steps in the IF protocol. Below are the most common causes and their solutions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Concentration Too Low | The primary antibody concentration may be insufficient. Increase the antibody concentration incrementally. It is advisable to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[1][2][3][4][5] |
| Incorrect Antibody Storage | Improper storage can lead to antibody degradation. Ensure the antibody has been stored at the recommended temperature and has not been subjected to multiple freeze-thaw cycles.[1] It is best practice to aliquot the antibody upon receipt.[1] |
| Incompatible Secondary Antibody | The secondary antibody must be able to recognize the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1][2][4] Also, ensure the secondary is conjugated to a fluorophore compatible with your microscope's filters.[1][6] |
| Low NFAT Expression | The cell line you are using may have low endogenous expression of the specific NFAT isoform. Confirm NFAT expression levels using a positive control cell line or by Western blotting.[3] If expression is low, consider using a signal amplification method.[2][3] |
| Inefficient Cell Permeabilization | For intracellular targets like NFAT, proper permeabilization is crucial. If using formaldehyde/paraformaldehyde fixation, a permeabilization step with detergents like Triton X-100 or saponin (B1150181) is necessary.[1][2] Methanol or acetone (B3395972) fixation protocols typically include permeabilization. |
| Over-fixation of Cells/Tissue | Excessive fixation can mask the epitope your antibody is supposed to recognize. Try reducing the fixation time or the concentration of the fixative.[1] Antigen retrieval methods may be necessary for some samples.[1][6] |
| Photobleaching of Fluorophore | Fluorophores can lose their signal upon prolonged exposure to light. Minimize light exposure during incubation and imaging, and use an anti-fade mounting medium.[1][3] |
| Inactive Secondary Antibody | The fluorescent conjugate on the secondary antibody may have degraded. Use a fresh vial or test the secondary antibody with a different primary antibody of the same host species. |
Problem 2: High Background Staining
Question: My images have high background fluorescence, which is obscuring the specific NFAT signal. How can I reduce this?
Answer: High background can be caused by several factors, from non-specific antibody binding to autofluorescence of the cells or tissue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration.[4][6] |
| Insufficient Blocking | Inadequate blocking allows for non-specific binding of both primary and secondary antibodies. Increase the blocking time (e.g., to 1 hour at room temperature) and/or change the blocking agent (e.g., from BSA to normal serum from the same species as the secondary antibody).[2][7] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies behind. Increase the number and duration of washes.[3][7] |
| Secondary Antibody Non-specificity | The secondary antibody may be cross-reacting with other proteins in your sample. Run a control where you omit the primary antibody; if you still see staining, the secondary antibody is the issue.[4] Consider using a pre-adsorbed secondary antibody.[2] |
| Autofluorescence | Some cells and tissues naturally fluoresce. This can be checked by examining an unstained sample under the microscope.[1] Certain fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[1] If autofluorescence is an issue, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[1] |
| Drying of the Sample | Allowing the sample to dry out at any point during the staining process can cause high background. Ensure the sample remains hydrated throughout the protocol.[1][6] |
Problem 3: Incorrect Subcellular Localization of NFAT
Question: I am not observing the expected nuclear translocation of NFAT upon cell stimulation. The protein appears to be stuck in the cytoplasm. What could be wrong?
Answer: Observing the correct subcellular localization is key for NFAT activation studies. In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon stimulation that increases intracellular calcium, it is dephosphorylated by calcineurin and translocates to the nucleus.[8][9] Failure to observe this change can point to issues with either the biological system or the staining protocol.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Cell Stimulation | The stimulus used (e.g., ionomycin, PMA) may not have been effective. Ensure the reagents are not expired and were used at the correct concentration and for a sufficient duration to induce NFAT activation. Include positive and negative controls for stimulation. |
| Timing of Fixation | NFAT translocation can be transient. You may be fixing the cells too early or too late. Perform a time-course experiment to determine the optimal time point for fixation after stimulation to capture peak nuclear localization. |
| Sub-optimal Permeabilization | The antibody may not be able to access the nuclear compartment effectively. Ensure your permeabilization protocol is adequate. For nuclear targets, 0.1-0.25% Triton X-100 for 10-15 minutes is a common starting point. |
| Phosphatase/Kinase Activity During Staining | Endogenous phosphatases and kinases could alter the phosphorylation state (and thus localization) of NFAT during the staining procedure if the cells are not properly fixed. Use a strong fixative like 4% paraformaldehyde to preserve the cellular state.[3] |
| Antibody Specificity | The antibody may preferentially recognize either the phosphorylated (cytoplasmic) or dephosphorylated (nuclear) form of NFAT. Check the antibody datasheet for information on its specificity. However, most total NFAT antibodies are expected to recognize both forms. |
| NFAT Isoform Specificity | Different NFAT isoforms (NFATc1, NFATc2, etc.) may have distinct localization dynamics. Ensure you are using an antibody specific to the isoform relevant to your study and that this isoform is expressed in your cell type.[8][10] |
Experimental Protocols
Standard Immunofluorescence Protocol for NFAT Staining in Cultured Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Cell Stimulation (Optional): If studying NFAT translocation, treat cells with appropriate stimuli (e.g., Ionomycin and PMA) for the desired time. Include an unstimulated control.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular NFAT.
-
Washing: Repeat the washing step (step 4).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the NFAT primary antibody in the blocking buffer to its optimal concentration (refer to the product datasheet for a starting point, e.g., 1:50 - 1:500).[8] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (with specificity for the primary antibody's host species) in the blocking buffer. Incubate the cells in the dark for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 9).
-
Counterstaining (Optional): To visualize nuclei, incubate the cells with a DNA stain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells one final time with PBS for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for your chosen fluorophore and DAPI. Store slides at 4°C in the dark.[1]
Mandatory Visualizations
NFAT Signaling Pathway
Caption: Simplified NFAT signaling pathway showing activation and nuclear translocation.
Immunofluorescence Experimental Workflow
Caption: A typical workflow for immunofluorescence staining of NFAT.
Troubleshooting Logic for No NFAT Signal
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. ibidi.com [ibidi.com]
- 8. NFAT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. NFAT1 Antibody | Affinity Biosciences [affbiotech.com]
- 10. Anti-NFAT2 antibody (ab25916) | Abcam [abcam.com]
Technical Support Center: Optimizing Ionomycin and PMA Stimulation for NFAT Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize ionomycin (B1663694) and phorbol (B1677699) 12-myristate 13-acetate (PMA) stimulation for Nuclear Factor of Activated T-cells (NFAT) activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of NFAT activation by ionomycin and PMA?
A1: Ionomycin is a calcium ionophore that increases intracellular calcium levels, while PMA is a diacylglycerol (DAG) analog that activates Protein Kinase C (PKC).[1][2][3] The combination of these two reagents mimics the signaling cascade downstream of T-cell receptor (TCR) activation.[4] The elevated intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT proteins in the cytoplasm.[5] Dephosphorylated NFAT then translocates to the nucleus, where it binds to specific response elements in gene promoters and, in cooperation with other transcription factors like AP-1 (activated by the PKC pathway), induces the expression of target genes such as IL-2.[6][7]
Q2: Why are both ionomycin and PMA required for robust NFAT activation?
A2: While ionomycin alone can lead to NFAT dephosphorylation and nuclear translocation, robust transcriptional activation of many target genes, like IL-2, requires the synergistic action of both ionomycin and PMA.[6][7] PMA activates the PKC pathway, which leads to the activation of the transcription factor AP-1 (a dimer of Fos and Jun proteins).[6] NFAT and AP-1 cooperatively bind to composite DNA sites in the promoters of target genes, leading to a much stronger transcriptional response than either transcription factor can achieve alone.[6]
Q3: What are some common applications of ionomycin and PMA stimulation in NFAT research?
A3: This stimulation method is widely used as a positive control in various assays, including:
-
NFAT reporter gene assays: To confirm the functionality of an NFAT-responsive reporter construct.[8][9]
-
Intracellular cytokine staining: To induce the production of cytokines like IL-2, IFN-γ, and TNF-α for flow cytometry analysis.[10][11]
-
Studying NFAT nuclear translocation: To visualize the movement of NFAT from the cytoplasm to the nucleus via immunofluorescence or Western blotting of nuclear fractions.[12]
-
Screening for inhibitors: To identify compounds that inhibit the NFAT signaling pathway.[8][13]
Troubleshooting Guide
Issue 1: Low or no NFAT activation signal (e.g., low reporter activity, no cytokine production).
| Possible Cause | Suggested Solution |
| Suboptimal reagent concentrations | Titrate the concentrations of ionomycin and PMA. The optimal concentrations are cell-type dependent. See Table 1 for starting recommendations. |
| Short stimulation time | Optimize the incubation time. For reporter assays, 6-24 hours is common.[12][14] For intracellular cytokine staining, a shorter stimulation of 4-6 hours is often sufficient.[10][11] |
| Cell health and density | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Overly confluent or sparse cultures can respond poorly. For suspension cells like Jurkat, a density of 1-2 x 10^6 cells/mL is a good starting point. |
| Reagent degradation | Ionomycin and PMA are sensitive to light and should be stored properly in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Issues with the reporter construct or cell line | Verify the integrity of your NFAT reporter plasmid. If using a stable cell line, ensure the reporter is still functional.[8] |
Issue 2: High cell death or toxicity.
| Possible Cause | Suggested Solution |
| Reagent concentrations are too high | High concentrations of ionomycin and PMA can be toxic.[3] Reduce the concentrations of one or both reagents. |
| Prolonged stimulation | Long exposure to ionomycin and PMA can induce activation-induced cell death (AICD).[1][2] Reduce the stimulation time, especially for sensitive primary cells. |
| Serum starvation | Some protocols for reporter assays recommend serum starvation prior to stimulation, which can increase cell stress.[9] If toxicity is high, consider reducing the starvation period or performing the stimulation in a low-serum medium instead of a serum-free one. |
Issue 3: High background signal in unstimulated controls.
| Possible Cause | Suggested Solution |
| Chronic cell line activation | Some cell lines, particularly transformed ones, may have a high basal level of NFAT activity. Ensure you have a true negative control (unstimulated cells) to determine the fold-induction. |
| Mycoplasma contamination | Mycoplasma can activate immune cells and should be routinely tested for. |
| Reagent contamination | Ensure stock solutions of ionomycin and PMA are not contaminated. |
Data Presentation
Table 1: Recommended Starting Concentrations for Ionomycin and PMA Stimulation
| Cell Type | Ionomycin Concentration | PMA Concentration | Application | Reference(s) |
| Jurkat T-cells | 1 µM - 2.5 µM | 10 ng/mL - 50 ng/mL | Reporter Assays, qRT-PCR | [14] |
| Human PBMCs | 1 µg/mL (~1.35 µM) | 25 ng/mL - 50 ng/mL | Intracellular Cytokine Staining | [11][14] |
| Primary Murine B-cells | 1 µM | 50 ng/mL | Enhancer Activity Assays | [14] |
| HEK293 cells | 1 µM | 10 ng/mL | Reporter Assays | [9] |
| THP-1 cells | Varies (titration recommended) | Varies (titration recommended) | Reporter Assays | [8] |
Note: It is highly recommended to perform a dose-response curve for both ionomycin and PMA to determine the optimal concentrations for your specific cell type and experimental setup.
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay in Jurkat Cells
-
Cell Plating: Seed Jurkat cells stably expressing an NFAT-luciferase reporter into a 96-well white, clear-bottom plate at a density of 1 x 10^6 cells/mL (e.g., 100,000 cells in 100 µL) in complete RPMI 1640 medium.
-
Compound Treatment (Optional): If screening for inhibitors, add the compounds to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Add ionomycin and PMA to the desired final concentrations (e.g., 1 µM ionomycin and 20 ng/mL PMA).[6] Include unstimulated (vehicle control) and positive control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well according to the manufacturer's instructions.[8] Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the fold induction by dividing the luminescence of stimulated wells by the luminescence of unstimulated wells.
Protocol 2: Intracellular Cytokine Staining in Human PBMCs
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium to a concentration of 1-3 x 10^6 cells/mL.[15]
-
Stimulation: Add ionomycin (e.g., 1 µg/mL) and PMA (e.g., 50 ng/mL) to the cell suspension.
-
Protein Transport Inhibition: Immediately add a protein transport inhibitor, such as Brefeldin A or Monensin, to block cytokine secretion.[14][15]
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[10][11]
-
Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
Visualizations
Caption: Ionomycin and PMA signaling pathway for NFAT activation.
Caption: General workflow for NFAT activation experiments.
References
- 1. PMA and Ionomycin Induce Glioblastoma Cell Death: Activation-Induced Cell-Death-Like Phenomena Occur in Glioma Cells | PLOS One [journals.plos.org]
- 2. PMA and Ionomycin Induce Glioblastoma Cell Death: Activation-Induced Cell-Death-Like Phenomena Occur in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agents that mimic antigen receptor signaling inhibit proliferation of cloned murine T lymphocytes induced by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [scholarship.miami.edu]
- 14. researchgate.net [researchgate.net]
- 15. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Analysis of NFAT Inhibitor-2 and Tacrolimus (FK506) for Researchers
In the landscape of immunological research and therapeutic development, the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway remains a cornerstone for modulating immune responses. This guide provides a detailed, data-driven comparison of a novel investigational molecule, NFAT Inhibitor-2, and the well-established immunosuppressant, tacrolimus (B1663567) (FK506). This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these two compounds.
Introduction
The calcineurin-NFAT signaling cascade is a critical pathway in the activation of T-lymphocytes, playing a pivotal role in the adaptive immune response. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates cytoplasmic NFAT, leading to its translocation into the nucleus, where it acts as a transcription factor for various cytokine genes, including interleukin-2 (B1167480) (IL-2), a key promoter of T-cell proliferation.[1][2] Both tacrolimus and this compound target this pathway, albeit through different mechanisms, to achieve immunosuppression.
Tacrolimus (FK506) is a macrolide antibiotic discovered in 1984 from the bacterium Streptomyces tsukubaensis.[3] It is a potent immunosuppressive drug widely used to prevent organ transplant rejection.[3][4] this compound is a more recently developed synthetic compound identified as a potent inhibitor of calcineurin-NFAT signaling.[3]
Chemical Properties
A fundamental comparison begins with the chemical identity of each inhibitor.
| Feature | This compound | Tacrolimus (FK506) |
| Chemical Name | N-(3-(N-(4-fluorobenzyl)sulfamoyl)-4-methylphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-propen-1-yl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone |
| Molecular Formula | C₂₂H₂₀F₂N₄O₄S | C₄₄H₆₉NO₁₂ |
| Molecular Weight | 446.47 g/mol [3] | 804.02 g/mol |
| Chemical Structure |
|
|
Mechanism of Action
While both compounds ultimately inhibit NFAT-mediated transcription, their molecular mechanisms of action differ significantly.
Tacrolimus (FK506): Tacrolimus exerts its effect by first binding to an intracellular protein called FK506-binding protein 12 (FKBP12).[3][4] This tacrolimus-FKBP12 complex does not directly interact with NFAT. Instead, it binds to and inhibits the enzymatic activity of calcineurin.[4] By inhibiting calcineurin's phosphatase activity, tacrolimus prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and blocking its nuclear translocation and subsequent gene transcription.[1]
This compound: In contrast, this compound is a non-peptide small molecule that has been shown to inhibit NFATc activity without affecting the general phosphatase activity of calcineurin.[5] It is believed to act by disrupting the specific protein-protein interaction between calcineurin and NFAT.[5] This targeted disruption prevents the dephosphorylation of NFAT and its subsequent translocation to the nucleus.[5]
Below is a diagram illustrating the distinct inhibitory mechanisms within the NFAT signaling pathway.
References
- 1. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
Validation of NFAT Inhibitor-2 as a Selective Calcineurin-NFAT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NFAT Inhibitor-2 and other prominent calcineurin-NFAT signaling inhibitors. The data presented is supported by experimental findings to assist researchers in making informed decisions for their studies.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a crucial cascade in the activation of T-lymphocytes and plays a significant role in various other cellular processes. An increase in intracellular calcium (Ca2+) levels activates calmodulin, which in turn binds to and activates the phosphatase calcineurin. Activated calcineurin then dephosphorylates the NFAT transcription factor, exposing its nuclear localization signal. This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to specific DNA response elements and initiates the transcription of target genes, including those for cytokines like Interleukin-2 (IL-2). Selective inhibition of the interaction between calcineurin and NFAT is a key therapeutic strategy for immunosuppression and the treatment of inflammatory diseases.
Caption: The Calcineurin-NFAT Signaling Pathway.
Comparative Performance of Calcineurin-NFAT Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 | Reference(s) |
| Cyclosporin (B1163) A (CsA) | Calcineurin | Forms a complex with cyclophilin to inhibit calcineurin's phosphatase activity. | ~30 nM (in a nonimmune cell line) | [2] |
| Tacrolimus (FK506) | Calcineurin | Forms a complex with FKBP12 to inhibit calcineurin's phosphatase activity. | ~1 nM (in a nonimmune cell line); 3 nM (for FKBP12 binding) | [2][3][4] |
| INCA-1 | Calcineurin-NFAT Interaction | Allosterically inhibits the binding of NFAT to calcineurin. | Kd: 0.50 ± 0.09 μM | [5] |
| INCA-2 | Calcineurin-NFAT Interaction | Allosterically inhibits the binding of NFAT to calcineurin. | Kd: 0.12 ± 0.03 μM | [5] |
| INCA-6 | Calcineurin-NFAT Interaction | Allosterically inhibits the binding of NFAT to calcineurin. | Kd: 0.80 ± 0.11 μM | [5] |
| VIVIT peptide | Calcineurin-NFAT Interaction | A peptide that competitively inhibits the docking of NFAT to calcineurin. | IC50 for displacement of labeled VIVIT: ~25 pmol | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and comparison of calcineurin-NFAT inhibitors.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of calcineurin by quantifying the release of phosphate (B84403) from a specific substrate.
Principle: Calcineurin dephosphorylates a specific phosphopeptide substrate (RII phosphopeptide). The released free phosphate is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically at ~620 nm. The amount of phosphate released is directly proportional to the calcineurin activity.
Materials:
-
Calcineurin enzyme
-
Calcineurin Assay Buffer
-
RII Phosphopeptide Substrate
-
Phosphate Standard
-
Malachite Green Reagent
-
Test inhibitors (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers and reconstituting lyophilized substrates and standards.
-
Standard Curve Preparation: Prepare a phosphate standard curve by making serial dilutions of the Phosphate Standard.
-
Assay Reaction: a. To the wells of a 96-well plate, add the Calcineurin Assay Buffer. b. Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). c. Add the calcineurin enzyme to all wells except the negative control. d. Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the RII Phosphopeptide Substrate to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination and Detection: a. Stop the reaction by adding the Malachite Green Reagent to all wells. b. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Use the phosphate standard curve to determine the amount of phosphate released in each well. c. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a Calcineurin Phosphatase Activity Assay.
NFAT Reporter Gene Assay (Luciferase-based)
This cell-based assay measures the transcriptional activity of NFAT.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter. Upon activation of the calcineurin-NFAT pathway, NFAT translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NFAT transcriptional activity.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
Cell culture medium and supplements
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
Cell stimulants (e.g., PMA and ionomycin)
-
Test inhibitors (e.g., this compound)
-
Luciferase assay reagent (containing luciferin)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection: a. Culture Jurkat T-cells in appropriate medium. b. Co-transfect the cells with the NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. c. After transfection, seed the cells into a 96-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with PMA and ionomycin (B1663694) to activate the calcineurin-NFAT pathway. Include unstimulated controls.
-
Incubation: Incubate the cells for an appropriate time to allow for luciferase expression (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: a. Lyse the cells using a lysis buffer compatible with the luciferase assay system. b. Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both Firefly and Renilla luciferase activity.
-
Data Analysis: a. Normalize the NFAT-driven luciferase activity to the control luciferase activity. b. Calculate the fold induction of luciferase activity in stimulated versus unstimulated cells. c. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Caption: Workflow for an NFAT Reporter Gene Assay.
Cell Viability/Toxicity Assay (e.g., MTT Assay)
This assay is crucial to assess whether the inhibitory effects observed are due to specific pathway inhibition or general cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells used in the primary assays
-
Cell culture medium
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the same concentrations of the test inhibitor as used in the functional assays.
-
Incubation: Incubate the cells for the same duration as the functional assays.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm with a reference wavelength of ~630 nm.
-
Data Analysis: a. Express the results as a percentage of the viability of the vehicle-treated control cells. b. Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).
The validation of this compound as a selective calcineurin-NFAT inhibitor requires rigorous experimental evaluation. By employing the standardized protocols outlined in this guide and comparing its performance against established inhibitors, researchers can ascertain its potency and selectivity. The ideal inhibitor will demonstrate a low IC50 in functional assays (calcineurin activity and NFAT reporter assays) and a significantly higher CC50 in cytotoxicity assays, indicating a wide therapeutic window. This comparative approach is essential for the development of novel and less toxic immunosuppressive therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 5. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NFAT Inhibitors in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are crucial mediators of a wide array of cellular processes, extending far beyond their initial discovery in T-lymphocyte activation.[1] Their involvement in the immune response, as well as in the pathophysiology of various diseases including cancer, neurodegenerative disorders, and cardiovascular conditions, has made them a prime target for therapeutic intervention.[2][3] This guide provides a comparative analysis of the efficacy of different classes of NFAT inhibitors in various cell types, supported by experimental data and detailed methodologies.
Mechanism of NFAT Activation and Inhibition
The canonical NFAT signaling pathway is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin.[4] Calcineurin then dephosphorylates NFAT proteins, leading to their translocation from the cytoplasm to the nucleus, where they bind to DNA and regulate gene expression, often in concert with other transcription factors like AP-1.[4][5]
NFAT inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Calcineurin Inhibitors: These agents, such as Cyclosporin (B1163) A (CsA) and Tacrolimus (FK506), bind to immunophilins to form a complex that inhibits the phosphatase activity of calcineurin.[5] This prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent activity.
-
NFAT-Calcineurin Interaction Inhibitors: These inhibitors, exemplified by the VIVIT peptide and its derivatives, specifically block the docking of NFAT to calcineurin without affecting calcineurin's phosphatase activity.[6][7] This offers a more targeted approach to NFAT inhibition.
Comparative Efficacy of NFAT Inhibitors
The choice of an NFAT inhibitor can significantly impact experimental outcomes due to differences in their specificity, potency, and effects on various cell types. While "NFAT Inhibitor-2" is described as a potent inhibitor of calcineurin-NFAT signaling, publicly available comparative data is limited.[2][8] Therefore, this guide focuses on well-characterized inhibitors to provide a framework for comparison.
T-Lymphocytes
T-cells are the primary context in which NFAT signaling has been studied. The effects of NFAT inhibitors can vary between different T-cell subsets and cell lines.
| Inhibitor Class | Specific Inhibitor | Cell Type | Key Findings | Reference |
| Calcineurin Inhibitor | Cyclosporin A (CsA) | Jurkat T-cell line | Completely blocks IL-2 production induced by PMA and ionomycin (B1663694). | [9] |
| HUT 78 T-cell line | Does not block low levels of IL-2 production induced by PMA alone. | [9] | ||
| Primary Mouse T-cells | Ineffective in treating acute graft-versus-host disease in mice with LckS59A mutant T-cells, despite inhibiting NFAT-dependent gene expression, suggesting an NFAT-independent mechanism of action. | [10] | ||
| NFAT-Calcineurin Interaction Inhibitor | VIVIT peptide (dNP2-VIVIT) | Primary Mouse T-cells (in EAE model) | Specifically inhibited Th1 and Th17 differentiation, while CsA inhibited all T-cell subsets including Treg and Th2 cells. | [11] |
| 11R-VIVIT | Splenic CD4+ T-cells | Dose-dependently reduced IFN-γ mRNA and protein expression. | [12] | |
| CABIN1-L-1-2 peptide | Jurkat T-cell line | Approximately four times more potent in repressing NFAT-driven luciferase activity compared to the VIVIT peptide. | [13] |
Other Immune Cells
NFAT signaling is also important in other immune cells, such as macrophages.
| Inhibitor Class | Specific Inhibitor | Cell Type | Key Findings | Reference |
| NFAT-Calcineurin Interaction Inhibitor | 11R-VIVIT | Murine Bone Marrow-Derived Macrophages (BMDMs) | Significantly inhibited LPS and IFN-γ induced IL-12 p40, IL-12 p70, IL-23, and TNF secretion. | [12] |
Non-Immune Cells
The role of NFAT in non-immune cells is an expanding area of research.
| Inhibitor Class | Specific Inhibitor | Cell Type | Key Findings | Reference |
| NFAT-Calcineurin Interaction Inhibitor | VIVIT-GFP (overexpressed) | Human glioma cells | Decreased NFAT-driven transcriptional activity and inhibited the expression of endogenous NFAT-target genes. | [14] |
| 11R-VIVIT | Human glioma cells | Did not inhibit NFAT signaling and unexpectedly upregulated NFAT-driven transcription. | [14] | |
| 11R-VIVIT | Rat calvaria osteoblastic cells | Stimulated bone formation by decreasing NFATc1 expression. |
Experimental Protocols
Detailed below are generalized protocols for key experiments used to assess the efficacy of NFAT inhibitors.
NFAT-Dependent Reporter Assay
This assay is commonly used to quantify NFAT transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Jurkat T-cells are cultured under standard conditions. Cells are then transfected with a luciferase reporter plasmid containing NFAT binding sites upstream of the luciferase gene.
-
Inhibitor Treatment: Transfected cells are pre-incubated with various concentrations of the NFAT inhibitor or a vehicle control for a specified period (e.g., 1 hour).
-
Cell Stimulation: Cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin to induce NFAT activation.
-
Luciferase Assay: Following stimulation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in inhibitor-treated cells compared to the vehicle control indicates inhibition of NFAT transcriptional activity.[7][13]
Cytokine Secretion Assay (ELISA)
This assay measures the production of NFAT-dependent cytokines, such as IL-2 and IFN-γ.
Methodology:
-
Cell Culture and Treatment: Primary T-cells or T-cell lines are cultured and treated with the NFAT inhibitor or vehicle control.
-
Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies or other appropriate stimuli to induce cytokine production.
-
Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of the cytokine of interest in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[12]
NFAT Nuclear Translocation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the translocation of NFAT from the cytoplasm to the nucleus.
Methodology:
-
Cell Treatment and Stimulation: Cells are treated with the inhibitor and stimulated as described above.
-
Nuclear and Cytoplasmic Fractionation: Following stimulation, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a fractionation kit.
-
Western Blotting: The protein concentration of each fraction is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the NFAT isoform of interest, followed by a secondary antibody.
-
Analysis: The presence and amount of NFAT in the nuclear versus cytoplasmic fractions are visualized and quantified. A decrease in the nuclear NFAT signal in inhibitor-treated cells indicates successful inhibition of translocation.[15]
Conclusion
The selection of an appropriate NFAT inhibitor is critical and depends on the specific research question and cell type under investigation. While broad-spectrum calcineurin inhibitors like Cyclosporin A are potent immunosuppressants, their off-target effects and potential for NFAT-independent mechanisms of action should be considered.[10] More specific inhibitors, such as the VIVIT peptide and its derivatives, offer a more targeted approach to dissecting the roles of NFAT signaling. However, their efficacy can be cell-type dependent, as highlighted by the contrasting effects of 11R-VIVIT in glioma cells and immune cells.[14] This guide provides a foundation for researchers to make informed decisions when selecting and evaluating NFAT inhibitors for their specific experimental needs. Further investigation into the comparative efficacy of newer compounds like "this compound" is warranted to expand the toolkit for modulating this critical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.de [promega.de]
- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Akt2 inhibits the activation of NFAT in lymphocytes by modulating calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential effect of cyclosporin A on activation signaling in human T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 11. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NFAT1 transcription factor regulates cell cycle progression and cyclin E expression in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VIVIT Peptide Derivatives for NFAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
The VIVIT peptide, a selective inhibitor of the calcineurin-NFAT interaction, has become a pivotal tool in studying and targeting signaling pathways implicated in various immune and inflammatory diseases. Its derivatives, engineered for enhanced potency and cell permeability, offer a range of options for researchers. This guide provides an objective comparison of different VIVIT peptide derivatives, supported by experimental data, to aid in the selection of the most suitable agent for specific research needs.
Mechanism of Action: The Calcineurin-NFAT Signaling Axis
The core function of VIVIT and its derivatives is to disrupt the interaction between calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, and the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. Under normal physiological conditions, an increase in intracellular calcium activates calcineurin. Activated calcineurin then dephosphorylates NFAT proteins, exposing a nuclear localization signal. This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to specific DNA response elements and activates the transcription of target genes, many of which are involved in the inflammatory response.[1][2]
VIVIT peptides contain a conserved "PxIxIT" motif that mimics the NFAT docking site on calcineurin.[1][3] By competitively binding to the same site on calcineurin, VIVIT and its derivatives act as a decoy, preventing the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting downstream gene expression.[1][4][5] This selective inhibition of the calcineurin-NFAT pathway, without affecting the general phosphatase activity of calcineurin, is a key advantage over traditional calcineurin inhibitors like cyclosporin (B1163) A and FK506.[1][2]
Performance Comparison of VIVIT Derivatives
The development of VIVIT derivatives has focused on improving two key aspects: binding affinity to calcineurin and cell permeability. The following table summarizes quantitative data from various studies to facilitate comparison.
| Peptide Derivative | Modification | Key Performance Metric | Cell Type / System | Reference |
| VIVIT | Original Peptide | KD: 477 ± 26 nM | In vitro | [6] |
| 11R-VIVIT | 11-arginine cell-penetrating peptide (CPP) fusion | Effective at 10 µM in promoting osteogenic differentiation | Osteoporotic rat Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | [5] |
| Ineffective in inhibiting NFAT signaling | Human glioma cells (LN229 and T98) | [7][8] | ||
| Sim-2-VIVIT | Sim-2 CPP fusion | Ineffective in inhibiting NFAT signaling | Human glioma cells (LN229 and T98) | [7][8] |
| ZIZIT-cisPro | Val5 and Val7 replaced with tert-Leucine (Tle); Gly10–Pro11 bond constrained to cis-configuration | KD: 2.6 ± 0.8 nM (~200-fold higher affinity than VIVIT) | In vitro | [6] |
| ~95% inhibition of NFAT nuclear translocation at 500 nM | HeLa cells | [6] | ||
| CABIN1-L-1-2 | Peptide derived from the endogenous calcineurin inhibitor, CABIN1 | ~4-fold stronger inhibition of NFAT-dependent luciferase activity compared to VIVIT | Jurkat T cells | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VIVIT derivatives. Below are outlines of key experimental protocols.
NFAT-Dependent Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NFAT and, consequently, the inhibitory effect of VIVIT derivatives.
Objective: To measure the dose-dependent inhibition of NFAT-driven luciferase expression by VIVIT peptide derivatives.
Materials:
-
Jurkat T cells (or other suitable cell line)
-
NFAT-luciferase reporter plasmid (containing NFAT binding sites upstream of a luciferase gene)
-
Expression vectors for VIVIT derivatives (e.g., as GFP fusion proteins) or cell-permeable peptide derivatives
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for cell stimulation
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect Jurkat T cells with the NFAT-luciferase reporter plasmid and the expression vector for the VIVIT derivative. For cell-permeable peptides, transfection of the peptide expression vector is not necessary.
-
Peptide Treatment (for cell-permeable derivatives): If using cell-permeable VIVIT derivatives, add them to the cell culture medium at various concentrations and incubate for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the calcineurin-NFAT pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of the VIVIT derivative to determine the IC50 value.
Western Blot for NFAT Nuclear Translocation
This method visualizes the inhibition of NFAT movement into the nucleus.
Objective: To qualitatively or semi-quantitatively assess the inhibition of NFAT nuclear translocation by VIVIT derivatives.
Materials:
-
Cell line of interest
-
VIVIT peptide derivatives
-
Cell stimulation agents (e.g., PMA and Ionomycin)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against the specific NFAT isoform (e.g., NFATc1, NFATc2)
-
Secondary antibody conjugated to HRP
-
Lamin A/C (nuclear marker) and GAPDH (cytoplasmic marker) antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with the VIVIT derivative at the desired concentration for a specified time, followed by stimulation with PMA and Ionomycin.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with the primary antibody against the NFAT isoform of interest, followed by the HRP-conjugated secondary antibody. Also, probe for nuclear (Lamin A/C) and cytoplasmic (GAPDH) markers to verify the purity of the fractions.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the NFAT band in the nuclear fraction of treated cells compared to the stimulated control indicates inhibition of nuclear translocation.
Conclusion
The selection of a VIVIT peptide derivative should be guided by the specific requirements of the experiment. For in vitro assays requiring high potency, ZIZIT-cisPro offers a significant advantage due to its substantially increased binding affinity.[6] For cell-based assays, cell-permeable derivatives are necessary. While 11R-VIVIT has shown efficacy in some cellular contexts, its performance can be cell-type dependent, as evidenced by its lack of activity in glioma cells.[5][7][8] The CABIN1-derived peptide presents a promising alternative with enhanced inhibitory activity in T cells.[1] Researchers should carefully consider the experimental system and the specific NFAT isoforms involved when choosing a VIVIT derivative. The provided data and protocols serve as a starting point for making an informed decision and for designing rigorous comparative studies.
References
- 1. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of NFAT Inhibition: A Comparative Guide to Cross-reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the specificity of a signaling pathway inhibitor is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of Nuclear Factor of Activated T-cells (NFAT) inhibitors with other key cellular signaling pathways, focusing on the commercially available "NFAT Inhibitor-2" and other well-characterized inhibitors.
The activation of NFAT transcription factors is a crucial event in the immune response, as well as in the development and function of various other cell types. This activation is primarily controlled by the calcium-calmodulin-dependent phosphatase, calcineurin. Consequently, inhibitors of the calcineurin-NFAT signaling axis are potent immunosuppressants and valuable research tools. However, their utility can be complicated by cross-reactivity with other essential signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
This guide aims to provide a clear comparison of the known cross-reactivity profiles of several NFAT inhibitors, present detailed experimental protocols for assessing inhibitor specificity, and offer a visual representation of the involved signaling pathways and experimental workflows.
Comparative Analysis of NFAT Inhibitor Specificity
While "this compound" (Chemical Formula: C₂₂H₂₀F₂N₄O₄S) is commercially available as a potent inhibitor of calcineurin-NFAT signaling, there is a notable lack of publicly available, peer-reviewed experimental data specifically detailing its cross-reactivity with other signaling pathways. To provide a framework for its evaluation, this guide compares it with well-studied NFAT inhibitors: the VIVIT peptide, Cyclosporin (B1163) A (CsA), and Tacrolimus (B1663567) (FK506).
| Inhibitor | Primary Target | Known Cross-reactivity with MAPK Pathway | Known Cross-reactivity with NF-κB Pathway | Reference(s) |
| This compound | Calcineurin-NFAT interaction | Data not publicly available | Data not publicly available | Commercial Suppliers |
| VIVIT Peptide | Disrupts the interaction between calcineurin and NFAT.[1] | Generally considered highly selective for the NFAT pathway with minimal impact on MAPK signaling. | Does not directly inhibit NF-κB, but by selectively targeting NFAT, it can help dissect the distinct roles of these pathways. | [1][2] |
| Cyclosporin A (CsA) | Calcineurin phosphatase activity | Can activate the MAPK/ERK pathway in some cell types, leading to off-target effects.[3] | Can suppress NF-κB activation, an effect that may be independent of its calcineurin inhibition and contribute to its immunosuppressive and side effects.[4] | [3][4] |
| Tacrolimus (FK506) | Calcineurin phosphatase activity | Can inhibit the p38 MAPK pathway, which may contribute to its overall immunosuppressive effect. | Can inhibit NF-κB activation, potentially through its effects on calcineurin and other cellular mechanisms.[4] | [4] |
Visualizing the Signaling Networks
To understand the potential points of cross-reactivity, it is essential to visualize the signaling pathways.
References
- 1. NFAT Inhibitor | NFAT | Tocris Bioscience [tocris.com]
- 2. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A but not FK506 activates the integrated stress response in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of NF-kappaB by cyclosporin a and tacrolimus (FK506) via induction of the C/EBP family: implication for unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial NFAT Inhibitors for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of NFAT-targeted therapies, selecting the optimal inhibitor is a critical decision. This guide provides an objective, data-driven comparison of the most prominent commercially available Nuclear Factor of Activated T-cells (NFAT) inhibitors: the selective peptide inhibitor VIVIT, and the widely used immunosuppressants Cyclosporin A (CsA) and Tacrolimus (FK506).
This comparison delves into their mechanisms of action, potency, and selectivity, supported by experimental data to inform your research and development efforts.
The NFAT Signaling Pathway: A Key Therapeutic Target
The NFAT family of transcription factors plays a crucial role in the immune response, as well as in the development and function of various other cell types. The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent phosphatase, calcineurin. Upon T-cell receptor (TCR) engagement or other stimuli that increase intracellular calcium levels, calcineurin dephosphorylates cytoplasmic NFAT proteins. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it cooperates with other transcription factors to induce the expression of target genes, including cytokines like IL-2. The central role of the calcineurin-NFAT axis in immune activation has made it a prime target for immunosuppressive drugs.
Validating NFAT Target Genes: A Comparative Guide to Using NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating target genes of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, with a focus on the use of NFAT Inhibitor-2. We will explore the performance of this small molecule inhibitor in contrast to other common validation techniques, supported by experimental principles and protocols.
Introduction to NFAT and Target Gene Validation
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors plays a crucial role in the regulation of gene expression in response to calcium signaling.[1] NFAT proteins are key mediators in various cellular processes, including immune responses, cell cycle progression, and apoptosis.[2][3] Consequently, identifying and validating the downstream target genes of NFAT is critical for understanding its physiological functions and its role in disease.
Validation of NFAT target genes typically involves demonstrating that the inhibition of NFAT activity leads to a corresponding decrease in the expression of a putative target gene. This guide will compare the use of a specific small molecule inhibitor, this compound, with a common genetic method, RNA interference (siRNA), for this purpose.
NFAT Signaling Pathway
The activation of NFAT is primarily regulated by the calcium-dependent phosphatase, calcineurin. In resting cells, NFAT is phosphorylated and resides in the cytoplasm. An increase in intracellular calcium levels activates calcineurin, which then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoter regions of its target genes and initiate transcription.[1]
Methods for Validating NFAT Target Genes
Small Molecule Inhibition using this compound
This compound is a potent, cell-permeable small molecule that inhibits the NFAT signaling pathway. It functions by targeting calcineurin, the phosphatase responsible for NFAT activation. By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent activation of target genes.
Experimental Workflow:
Genetic Inhibition using RNA Interference (siRNA)
RNA interference (RNAi) is a powerful technique to silence gene expression in a sequence-specific manner. Small interfering RNAs (siRNAs) can be designed to target the mRNA of a specific NFAT isoform (e.g., NFATc1), leading to its degradation and a subsequent reduction in protein levels. This loss-of-function approach can then be used to assess the impact on the expression of putative target genes.
Performance Comparison: this compound vs. siRNA
| Feature | This compound (Calcineurin Inhibitor) | siRNA (NFATc1 Knockdown) |
| Mechanism of Action | Inhibits calcineurin, preventing dephosphorylation and nuclear translocation of all calcineurin-dependent NFAT isoforms. | Post-transcriptionally silences a specific NFAT isoform (e.g., NFATc1) by mRNA degradation. |
| Specificity | Targets the upstream activator (calcineurin), potentially affecting other calcineurin substrates (off-target effects). | Highly specific to the targeted NFAT isoform mRNA sequence. |
| Speed of Action | Rapid, typically acting within minutes to hours. | Slower, requires time for mRNA and protein degradation (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Can be transient or stable depending on the delivery method. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Efficiency of knockdown can be dose-dependent but may reach a plateau. |
| Typical Application | Pharmacological validation, studying the role of the overall NFAT pathway. | Genetic validation, dissecting the role of specific NFAT isoforms. |
Note: Specific quantitative data for this compound is not extensively available in the public domain. The table provides a comparison based on the known mechanisms of calcineurin inhibitors and siRNA.
Supporting Experimental Data (Illustrative)
While direct comparative data for this compound is limited, the following tables illustrate the type of quantitative data that would be generated from validation experiments.
Table 1: Effect of this compound on IL-2 Promoter Activity (Luciferase Assay)
| Treatment | This compound Conc. (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| Unstimulated Control | 0 | 100 ± 15 | - |
| Stimulated Control (PMA/Iono) | 0 | 1500 ± 120 | 0 |
| Stimulated + Inhibitor | 0.1 | 1100 ± 90 | 26.7 |
| Stimulated + Inhibitor | 1 | 450 ± 50 | 70.0 |
| Stimulated + Inhibitor | 10 | 150 ± 20 | 90.0 |
This table illustrates a hypothetical dose-dependent inhibition of IL-2 promoter activity by this compound.
Table 2: Comparison of this compound and NFATc1 siRNA on IFN-γ Gene Expression (RT-qPCR)
| Treatment | Fold Change in IFN-γ mRNA | % Reduction vs. Stimulated Control |
| Unstimulated Control | 1.0 ± 0.2 | - |
| Stimulated Control (PMA/Iono) | 25.0 ± 3.0 | 0 |
| Stimulated + this compound (1 µM) | 5.0 ± 0.8 | 80 |
| Stimulated + NFATc1 siRNA | 8.0 ± 1.2 | 68 |
| Stimulated + Scrambled siRNA | 24.5 ± 2.5 | 2 |
This table provides an illustrative comparison of the inhibitory effects of this compound and a specific NFATc1 siRNA on a known NFAT target gene.
Table 3: Analysis of NFATc1 Binding to the GM-CSF Promoter (ChIP-qPCR)
| Treatment | Fold Enrichment of NFATc1 at Promoter | % Reduction in Binding |
| Stimulated Control (PMA/Iono) | 12.0 ± 1.5 | 0 |
| Stimulated + this compound (1 µM) | 2.5 ± 0.5 | 79.2 |
| Stimulated + NFATc1 siRNA | 3.0 ± 0.6 | 75.0 |
This table illustrates how both methods are expected to reduce the binding of NFATc1 to the promoter of a target gene.
Experimental Protocols
Luciferase Reporter Assay for NFAT Activity
This assay measures the transcriptional activity of NFAT by using a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter (e.g., the IL-2 promoter).
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
NFAT-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Stimulating agents (e.g., PMA and Ionomycin)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in NFAT activity relative to the unstimulated control.
Chromatin Immunoprecipitation (ChIP) for NFAT Binding
ChIP is used to determine if NFAT directly binds to the promoter of a putative target gene in vivo.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-NFAT antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target promoter and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Add glycine to stop the cross-linking reaction.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Nuclear Lysis and Sonication: Isolate and lyse the nuclei, then sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NFAT antibody or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter of the target gene. Analyze the data as a percentage of input or fold enrichment over the IgG control.
Conclusion
Validating NFAT target genes is a critical step in understanding the downstream effects of NFAT signaling. Both small molecule inhibitors like this compound and genetic methods such as siRNA offer robust approaches to this validation process. This compound provides a rapid and reversible method to probe the overall role of calcineurin-NFAT signaling, while siRNA offers a highly specific way to investigate the contribution of individual NFAT isoforms. The choice of method will depend on the specific research question, with a combination of both pharmacological and genetic approaches providing the most comprehensive validation of a putative NFAT target gene.
References
In Vivo Efficacy of Direct NFAT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a representative direct Nuclear Factor of Activated T-cells (NFAT) inhibitor, dNP2-VIVIT, with traditional calcineurin inhibitors, Cyclosporin A (CsA) and Tacrolimus (FK506). The data presented is derived from preclinical studies in a widely used mouse model of autoimmune disease, Experimental Autoimmune Encephalomyelitis (EAE), which mimics many aspects of human multiple sclerosis.
Executive Summary
Direct NFAT inhibitors, such as the cell-permeable VIVIT peptide, offer a more targeted approach to immunosuppression compared to calcineurin inhibitors like Cyclosporin A and Tacrolimus. By specifically blocking the interaction between calcineurin and NFAT, these inhibitors avoid the broader enzymatic inhibition of calcineurin, potentially leading to a better safety profile. In vivo studies in the EAE model demonstrate that dNP2-VIVIT effectively ameliorates disease severity by selectively inhibiting pathogenic Th1 and Th17 cell differentiation. While Cyclosporin A and Tacrolimus also show efficacy in reducing EAE symptoms, their mechanism involves a broader suppression of T-cell activation.
Comparative Efficacy in EAE Mouse Model
The following table summarizes the in vivo efficacy of dNP2-VIVIT, Cyclosporin A, and Tacrolimus in the EAE mouse model. Data is compiled from separate studies and direct head-to-head comparisons of all three compounds in a single study are not available.
| Inhibitor | Animal Model | Dosage | Key Efficacy Readouts | Effect on Th1/Th17 Cells |
| dNP2-VIVIT | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | 100 µ g/mouse , intraperitoneally, every 2 days from day 3 post-immunization | Significantly lower mean clinical EAE score compared to control (approx. 1.5 vs. 3.0 at peak)[1][2] | Selectively inhibited the differentiation of Th1 and Th17 cells[1][2] |
| Cyclosporin A (CsA) | SJL/J mice with chronic relapsing EAE | 0.5, 2, and 5 mg/mouse, three times a week | Dose-dependent reduction in the severity and duration of EAE attacks; significant reduction in mortality[3] | Inhibited differentiation of all T cell subsets, including Th1, Th2, Th17, and Treg cells[1][2] |
| Tacrolimus (FK506) | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | 5 and 10 mg/kg/day, oral administration | Dose-dependent improvement in clinical symptoms and disease progression; lower EAE symptom scores compared to untreated mice[4] | Suppressed Th1 and Th17 responses[5] |
Signaling Pathways and Points of Intervention
The following diagram illustrates the NFAT signaling pathway and the distinct points of intervention for calcineurin inhibitors and direct NFAT inhibitors.
References
- 1. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin A treatment of an induced attack in a chronic relapsing model of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Effects of Oral-Formulated Tacrolimus in Mice with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrolimus inhibits Th1 and Th17 responses in MuSK-antibody positive myasthenia gravis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunosuppressive Effects of NFAT Inhibitors
This guide provides a detailed comparison of various inhibitors targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a cornerstone of immunosuppressive therapy. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms, potency, and experimental validation of key NFAT inhibitors, supported by quantitative data and detailed methodologies.
Introduction to NFAT Signaling
The Nuclear Factor of Activated T-cells is a family of transcription factors crucial for T-cell activation and the subsequent immune response.[1] In resting T-cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell receptor (TCR) and CD28 co-receptor engagement, a signaling cascade is initiated, leading to an increase in intracellular calcium levels. This calcium surge activates the phosphatase calcineurin, which dephosphorylates NFAT.[2][3] Dephosphorylated NFAT then translocates to the nucleus, where it cooperates with other transcription factors, such as Activator Protein-1 (AP-1), to induce the expression of critical immunomodulatory genes, including Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.[4][5] Inhibiting this pathway is a proven strategy for inducing immunosuppression, vital for preventing organ transplant rejection and treating autoimmune diseases.[5][6]
NFAT Signaling Pathway
The diagram below illustrates the canonical NFAT activation pathway in T-lymphocytes, which is the primary target for the inhibitors discussed in this guide.
Comparative Analysis of NFAT Inhibitors
NFAT inhibitors can be broadly categorized based on their mechanism of action. The most established drugs are calcineurin inhibitors, which act upstream of NFAT. More recent developments include inhibitors that specifically block the protein-protein interaction between calcineurin and NFAT or target specific NFAT isoforms.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Potency (IC50 / KD) | Key References |
| Calcineurin Inhibitors | Cyclosporin A (CsA) | Binds to cyclophilin to form a complex that inhibits the phosphatase activity of calcineurin. | IC50: ~5-20 ng/mL (PBMC proliferation) | [6][7][8] |
| Tacrolimus (B1663567) (FK506) | Binds to FKBP12 to form a complex that inhibits the phosphatase activity of calcineurin. Generally 10-100 times more potent than CsA. | IC50: ~0.5-2 ng/mL (PBMC proliferation) | [7][8][9] | |
| NFAT-Calcineurin Interaction Inhibitors (Peptide) | VIVIT Peptide | A synthetic peptide that competitively binds to the NFAT docking site on calcineurin, selectively blocking NFAT dephosphorylation without inhibiting general calcineurin activity. | KD: ~500 nM | [10][11][12] |
| 11R-VIVIT | A cell-permeable version of the VIVIT peptide, modified for improved cellular uptake. | Effective at µM concentrations in cell-based assays. | [10][13] | |
| ZIZIT-cisPro | An optimized VIVIT-derived peptide with higher affinity and improved proteolytic resistance. | KD: 2.6 nM | [10] | |
| NFAT-Calcineurin Interaction Inhibitors (Small Molecule) | INCA-6 | A small organic molecule that blocks the calcineurin-NFAT interaction, preventing NFAT dephosphorylation. | Effective at 20-40 µM (NFAT dephosphorylation assay) | [4][11][13] |
| Isoform-Selective Inhibitors | KRN2 | A selective inhibitor of NFAT5, a distinct NFAT family member involved in osmotic stress responses. | IC50: 100 nM | [13] |
| NFATc1-IN-1 | A potent inhibitor of RANKL-induced osteoclast formation via inhibition of NFATc1 nuclear translocation. | IC50: 1.57 µM (Osteoclastogenesis assay) | [13] |
Note: IC50 and KD values are highly dependent on the specific assay, cell type, and experimental conditions. The values presented are for comparative purposes and are derived from various published studies.
Experimental Methodologies
The evaluation of NFAT inhibitors relies on a variety of in vitro assays that quantify different stages of the T-cell activation pathway. Below are detailed protocols for three key experiments.
Experimental Workflow Overview
This diagram outlines a typical workflow for comparing the efficacy of different NFAT inhibitors using common in vitro assays.
NFAT Reporter Gene Assay
This assay provides a quantitative readout of NFAT transcriptional activity. It utilizes a reporter cell line (e.g., Jurkat T-cells) engineered to express a reporter protein (like luciferase or GFP) under the control of an NFAT-responsive promoter.[14][15]
Objective: To measure the dose-dependent effect of an inhibitor on NFAT-driven gene transcription.
Materials:
-
NFAT reporter Jurkat cells (stably expressing an NFAT-luciferase construct).
-
Culture medium: RPMI-1640 with 10% FBS, Penicillin/Streptomycin.
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or plate-bound anti-CD3 antibodies.
-
Test Inhibitors: Serial dilutions of CsA, Tacrolimus, etc.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Plating: Seed the NFAT reporter Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.[14]
-
Inhibitor Treatment: Add 50 µL of the test inhibitor dilutions to the appropriate wells. Include a vehicle-only control. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Cell Stimulation: Add 50 µL of stimulant solution (e.g., PMA at 20 ng/mL and Ionomycin at 1 µM final concentration) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2 to allow for reporter gene expression.[14]
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.[1]
-
Data Acquisition: Incubate for 10-15 minutes in the dark, then measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the stimulated control and plot the inhibitor concentration versus luminescence to calculate the IC50 value.
NFAT Nuclear Translocation Assay by Immunofluorescence
This imaging-based assay directly visualizes the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation and its inhibition by test compounds.[3][16]
Objective: To quantify the inhibition of stimulus-induced NFAT nuclear translocation.
Materials:
-
Jurkat T-cells or primary human T-cells.
-
Culture medium and stimulants (as above).
-
Test Inhibitors.
-
Poly-L-lysine coated coverslips in a 24-well plate.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-NFATc1/NFAT1.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting medium.
-
Fluorescence microscope or high-content imaging system.
Protocol:
-
Cell Seeding: Seed T-cells onto poly-L-lysine coated coverslips at 2 x 10^5 cells/well and allow them to adhere.
-
Treatment and Stimulation: Pre-incubate cells with inhibitors for 1 hour. Then, stimulate with PMA/Ionomycin for 30 minutes.[17]
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.[18]
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with primary anti-NFAT antibody overnight at 4°C. The next day, wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash and counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto slides and acquire images using a fluorescence microscope. Capture images for the NFAT signal (e.g., green channel) and the DAPI signal (blue channel).
-
Analysis: Quantify the fluorescence intensity of NFAT in the nucleus (defined by the DAPI stain) and the cytoplasm for at least 50 cells per condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation and inhibition.[16]
IL-2 Production Assay by Intracellular Flow Cytometry
This assay measures the biological outcome of NFAT activation: the production of the cytokine IL-2. It quantifies the percentage of T-cells producing IL-2 after stimulation.[19][20]
Objective: To determine the effect of inhibitors on the ability of activated T-cells to produce IL-2.
Materials:
-
Primary human PBMCs or Jurkat T-cells.
-
Culture medium.
-
Stimulants: Soluble anti-CD3 (1-5 µg/mL) and anti-CD28 (1-10 µg/mL) antibodies.[19]
-
Protein Transport Inhibitor: Brefeldin A or Monensin.
-
Test Inhibitors.
-
FACS tubes and a flow cytometer.
-
Surface marker antibodies (e.g., anti-CD3, anti-CD4).
-
Fixation/Permeabilization Kit (e.g., Cytofix/Cytoperm).
-
Intracellular Antibody: PE-conjugated anti-IL-2.
Protocol:
-
Cell Preparation: Resuspend cells in culture medium at 1-2 x 10^6 cells/mL.
-
Treatment and Stimulation: Add test inhibitors to the cells and incubate for 1 hour. Then, add anti-CD3/CD28 antibodies to stimulate the cells.
-
Inhibit Protein Secretion: After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to allow IL-2 to accumulate inside the cells.
-
Incubation: Incubate for an additional 4-6 hours at 37°C, 5% CO2.
-
Surface Staining: Harvest the cells, wash with FACS buffer (PBS + 2% FBS), and stain with surface marker antibodies (e.g., anti-CD4) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them according to the manufacturer's protocol. This step is critical for allowing the anti-IL-2 antibody to enter the cell.
-
Intracellular Staining: Stain the permeabilized cells with the PE-conjugated anti-IL-2 antibody for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting events for surface markers and intracellular IL-2.
-
Analysis: Gate on the T-cell population of interest (e.g., CD4+ cells) and quantify the percentage of IL-2 positive cells for each inhibitor concentration. Plot the results to determine the inhibitory effect.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of NFAT activation: a potential therapeutic target for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CaN/NFAT in Alzheimer’s brain degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. lerner.ccf.org [lerner.ccf.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NFAT Inhibitor-2
For researchers and scientists engaged in drug development and cellular signaling studies, the proper handling and disposal of chemical compounds like NFAT Inhibitor-2 is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.
Hazard and Safety Data Summary
A summary of key hazard information for this compound is presented below. This information is derived from safety data sheets and should be consulted before handling the compound.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P501 |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on established guidelines for the disposal of hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory to protect against spills.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator is recommended.[2]
2. Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory waste.[3] This includes:
-
Unused or expired pure this compound compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, centrifuge tubes, and vials.
-
Contaminated PPE (gloves, disposable lab coats).
3. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, including contaminated consumables and PPE, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing NFAT Inhibator-2 in a dedicated, sealed, and clearly labeled hazardous waste container. The original product container, if empty and in good condition, can be a suitable choice for waste collection.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.[2]
4. Labeling of Waste Containers: Properly label all hazardous waste containers. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazard symbols (e.g., harmful, irritant).
5. Storage of Hazardous Waste: Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be clearly marked, secure, and away from general laboratory traffic. Ensure that waste containers are kept closed at all times, except when adding waste.[2]
6. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste.[3] Follow their specific procedures for waste pickup and documentation. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[2]
Visualizing Key Processes
To further clarify the context of this compound's application and the procedural flow for its disposal, the following diagrams are provided.
Caption: NFAT Signaling Pathway Inhibition.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

